molecular formula C25H16ClF2N5O2 B12416723 MET kinase-IN-3

MET kinase-IN-3

Cat. No.: B12416723
M. Wt: 491.9 g/mol
InChI Key: VFFLZADJYBSNMH-UHFFFAOYSA-N
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Description

MET kinase-IN-3 is a useful research compound. Its molecular formula is C25H16ClF2N5O2 and its molecular weight is 491.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H16ClF2N5O2

Molecular Weight

491.9 g/mol

IUPAC Name

5-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluoroanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one

InChI

InChI=1S/C25H16ClF2N5O2/c26-22-20(8-10-30-24(22)29)35-19-6-5-15(11-17(19)28)33-25-21-18(7-9-31-25)32-12-16(23(21)34)13-1-3-14(27)4-2-13/h1-12H,(H2,29,30)(H,31,33)(H,32,34)

InChI Key

VFFLZADJYBSNMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=C(C(=NC=C5)N)Cl)F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MET Kinase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MET Kinase-IN-3, also referred to as compound 8 in its discovery publication, is a potent and orally active inhibitor of the MET tyrosine kinase.[1][2] With a half-maximal inhibitory concentration (IC50) of 9.8 nM against MET, this small molecule, built on a novel 1,6-naphthyridinone scaffold, demonstrates significant potential for therapeutic intervention in MET-driven malignancies.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction to MET Kinase and Its Role in Oncology

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including embryonic development, cell proliferation, motility, and wound healing.[4][5] The natural ligand for the MET receptor is Hepatocyte Growth Factor (HGF).[5][6] Upon HGF binding, MET dimerizes and undergoes autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of downstream signaling events.[7]

These signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT pathways, are integral to regulating cell growth, survival, and migration.[4][5] Dysregulation of the HGF/MET signaling axis through mechanisms such as MET gene amplification, activating mutations, or protein overexpression is a known driver in the progression and metastasis of numerous human cancers.[5][8] Consequently, the MET kinase has emerged as a critical target for the development of novel anticancer therapies.[9]

This compound: A Novel Inhibitor

This compound was developed through a scaffold-hopping strategy from a 2,7-naphthyridinone MET kinase inhibitor.[1] This led to the creation of a novel 1,6-naphthyridinone scaffold with potent inhibitory activity against the MET kinase.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 8) and a related, optimized compound (9g) from the primary literature.[1]

Table 1: In Vitro Kinase Inhibitory Activity [1]

CompoundMET IC50 (nM)VEGFR-2 IC50 (nM)Selectivity (VEGFR-2/MET)
This compound (8) 9.868~7-fold
Crizotinib5.0459-fold

Table 2: In Vitro Anti-proliferative Activity (IC50, μM) [1]

CompoundHT-29 (Colon)MKN-45 (Gastric)SNU-5 (Gastric)
This compound (8) 0.120.0450.015
Crizotinib0.050.0090.006

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the MET receptor tyrosine kinase. By binding to the ATP-binding pocket of the MET kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition of MET signaling leads to a reduction in cancer cell proliferation and survival in MET-dependent cancer cell lines.

Signaling Pathway

The following diagram illustrates the canonical MET signaling pathway and the point of inhibition by this compound.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor MET Receptor HGF->MET_receptor Binding & Dimerization P1 P MET_receptor->P1 Autophosphorylation P2 P MET_receptor->P2 P3 P MET_receptor->P3 ADP ADP MET_receptor->ADP GAB1 GAB1 P1->GAB1 Recruitment GRB2 GRB2 P2->GRB2 Recruitment STAT3 STAT3 P3->STAT3 Recruitment MET_Kinase_IN_3 This compound MET_Kinase_IN_3->MET_receptor Inhibition ATP ATP ATP->MET_receptor PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration STAT3->Migration

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro MET Kinase Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of the MET kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant MET Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)4:1) - this compound (serial dilutions) start->reagents incubation Incubate MET Kinase with This compound reagents->incubation reaction Initiate Kinase Reaction (add ATP and substrate) incubation->reaction incubation2 Incubate at 37°C reaction->incubation2 stop Stop Reaction incubation2->stop detection Detect Phosphorylation (e.g., ADP-Glo, ELISA) stop->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: Workflow for an In Vitro MET Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[10]

    • Dilute recombinant human MET kinase to the desired concentration in the reaction buffer.

    • Prepare a stock solution of ATP and the kinase substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Perform serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted MET kinase and the various concentrations of this compound.

    • Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction and measure the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay) or the extent of substrate phosphorylation (e.g., via ELISA with an anti-phosphotyrosine antibody).[10][11]

    • The luminescent or colorimetric signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular MET Phosphorylation Assay

This assay determines the ability of a compound to inhibit MET autophosphorylation in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a MET-dependent cancer cell line (e.g., MKN-45, which has MET gene amplification) in appropriate media until they reach 80-90% confluency in a 96-well plate.[12]

    • Starve the cells in serum-free media for a few hours to reduce basal receptor activation.

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 2 hours).

    • If the cell line does not have constitutive MET activation, stimulate the cells with HGF for a short period (e.g., 15 minutes) before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Detection of Phospho-MET:

    • Use a sandwich ELISA-based method to quantify the levels of phosphorylated MET (p-MET) and total MET.

    • Coat a 96-well plate with a capture antibody for total MET.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody specific for tyrosine-phosphorylated MET (p-MET), often conjugated to an enzyme like HRP.

    • Add a substrate for the enzyme and measure the resulting colorimetric signal.

    • Normalize the p-MET signal to the total MET signal for each treatment condition.

  • Data Analysis:

    • Calculate the percentage of inhibition of MET phosphorylation for each concentration of the inhibitor relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the effect of an inhibitor on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HT-29, MKN-45, SNU-5) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

    • Treat the cells with serial dilutions of this compound and incubate for a prolonged period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound is a potent inhibitor of the MET receptor tyrosine kinase, demonstrating significant anti-proliferative effects in MET-dependent cancer cell lines. Its mechanism of action involves the direct inhibition of MET kinase activity, leading to the suppression of downstream signaling pathways crucial for tumor cell growth and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds targeting the HGF/MET signaling axis. Further optimization of this scaffold has led to compounds with improved pharmacokinetic properties, highlighting the promise of this chemical series for the development of novel cancer therapeutics.[1]

References

In-Depth Technical Guide to MET Kinase-IN-3: Synthesis and Chemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological evaluation of MET kinase-IN-3, a potent and orally active inhibitor of the MET tyrosine kinase. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using DOT language diagrams for enhanced clarity.

Chemical Structure and Properties

This compound, also referred to as compound 8 in the primary literature, is a novel MET inhibitor with a 1,6-naphthyridinone scaffold.

Chemical Name: 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one

Molecular Formula: C₂₅H₁₆ClF₂N₅O₂

Molecular Weight: 491.88 g/mol

CAS Number: 1446324-02-2

Chemical Structure:

MET Kinase Signaling Pathway

The MET tyrosine kinase signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Its dysregulation is implicated in various cancers. The following diagram illustrates the core components and interactions of this pathway.

MET_Signaling_Pathway HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET binds GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival Motility_Invasion Motility & Invasion STAT3->Motility_Invasion MET_IN_3 This compound MET_IN_3->MET inhibits

Caption: The MET Kinase Signaling Pathway and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, as detailed in the following workflow.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of 1,6-naphthyridinone core Start->Step1 Step2 Step 2: Coupling with (4-fluorophenyl)acetic acid Step1->Step2 Step3 Step 3: Introduction of the aminophenyl ether side chain Step2->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol for Synthesis

The synthesis of this compound is based on the procedures outlined by Wang MS, et al. in the European Journal of Medicinal Chemistry (2020).

Step 1: Synthesis of the 1,6-Naphthyridinone Core

  • This step involves the construction of the core heterocyclic scaffold of the molecule. Specific details on the starting materials and reaction conditions can be found in the supplementary information of the cited publication.

Step 2: Coupling with (4-fluorophenyl)acetic acid

  • The 1,6-naphthyridinone core is coupled with (4-fluorophenyl)acetic acid using standard peptide coupling reagents.

Step 3: Introduction of the Aminophenyl Ether Side Chain

  • The final key step involves a nucleophilic aromatic substitution reaction to introduce the 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenylamino side chain.

Purification: The final compound is purified by column chromatography on silica gel.

Characterization: The structure of this compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Evaluation

Quantitative Data Summary
Assay TypeParameterValue
MET Kinase InhibitionIC₅₀9.8 nM[1]
VEGFR2 Kinase InhibitionIC₅₀68 nM[1]
Experimental Protocols

MET Kinase Inhibition Assay

The inhibitory activity of this compound against the MET kinase was determined using a standard in vitro kinase assay.

  • Reagents: Recombinant human MET kinase, ATP, and a suitable substrate peptide.

  • Procedure:

    • The MET kinase is incubated with varying concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Antiproliferative Assay

The antiproliferative activity of this compound was evaluated against a panel of cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines: A panel of human cancer cell lines with known MET status (e.g., amplified, mutated, or wild-type).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization buffer.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Conclusion

This compound is a potent inhibitor of MET kinase with significant antiproliferative activity against cancer cell lines. The synthetic route is well-defined, and standard biochemical and cell-based assays have been utilized to characterize its biological profile. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

Unveiling the Biological Activity of MET Kinase-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of MET kinase-IN-3, a potent and orally active inhibitor of the MET tyrosine kinase. This document details its in vitro efficacy, provides established protocols for its biological evaluation, and illustrates the key signaling pathways it modulates.

Core Biological Activity: Quantitative Analysis

This compound has demonstrated potent inhibitory activity against MET kinase and has been evaluated for its anti-proliferative effects across various cancer cell lines. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

Target KinaseIC₅₀ (nM)
MET9.8
VEGFR-268

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
A549Non-Small Cell Lung CancerData not available in searched literature.
HT-29Colorectal CancerData not available in searched literature.
MKN-45Gastric CancerData not available in searched literature.
U-87 MGGlioblastomaData not available in searched literature.

Note: While this compound is reported to have broad-spectrum antiproliferative activity, the specific IC₅₀ values for individual cell lines were not available in the public domain literature reviewed.

Key Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the autophosphorylation of the MET receptor tyrosine kinase. This action blocks the downstream activation of critical signaling cascades involved in cell proliferation, survival, migration, and invasion. The primary pathways affected include the RAS/MAPK and PI3K/Akt pathways.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2 GRB2 MET->GRB2 Recruits PI3K PI3K MET->PI3K Activates HGF HGF HGF->MET Binds MET_kinase_IN_3 This compound MET_kinase_IN_3->MET Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: MET Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the biological activity of this compound.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against MET and other kinases like VEGFR-2.

Materials:

  • Recombinant human MET and VEGFR-2 kinase (active)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Biotinylated substrate peptide (e.g., Poly-Glu, Tyr 4:1)

  • This compound (or other test compounds)

  • HTRF® detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of the kinase/biotinylated substrate mix in kinase buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of HTRF® detection buffer containing EDTA and the detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).

  • Incubate the plate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF®-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

HTRF_Workflow Start Start Compound_Prep Prepare this compound serial dilutions Start->Compound_Prep Dispense_Compound Dispense compound to 384-well plate Compound_Prep->Dispense_Compound Add_Kinase_Substrate Add Kinase/Substrate Mix Dispense_Compound->Add_Kinase_Substrate Add_ATP Initiate reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate at RT for 60 min Add_ATP->Incubate_Reaction Add_Detection Add HTRF Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT for 60 min (dark) Add_Detection->Incubate_Detection Read_Plate Read HTRF Signal Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for HTRF Kinase Inhibition Assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative activity of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MKN-45, U-87 MG)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.

Western Blot Analysis for MET Signaling

This protocol describes how to analyze the effect of this compound on the phosphorylation of MET and downstream signaling proteins like Akt and ERK.

Materials:

  • Cancer cell line with active MET signaling (e.g., MKN-45)

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours). If the cell line is not constitutively active, stimulate with HGF for 15 minutes before lysis.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the total protein and loading control.

In Vivo Efficacy Evaluation

To assess the in vivo anti-tumor activity of this compound, a xenograft mouse model is typically employed.

General Xenograft Model Protocol

Animal Model:

  • Female athymic nude mice or SCID mice (4-6 weeks old).

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line with MET activation (e.g., MKN-45, U-87 MG) in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (p.o.) once daily at various dose levels. The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at the end of the planned treatment period. Tumors are then excised for pharmacodynamic analysis (e.g., western blotting for p-MET).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

This guide provides a foundational understanding of the biological activity of this compound and standardized methods for its evaluation. For more specific details, researchers are encouraged to consult the primary literature.

References

In-Depth Technical Guide: Discovery and Characterization of a Novel Type-III MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The persistent search for effective cancer therapeutics has led to the development of highly specific kinase inhibitors. This guide details the discovery and preclinical characterization of a novel, potent, and selective ATP-competitive type-III inhibitor of the c-MET receptor tyrosine kinase. As a specific compound designated "MET kinase-IN-3" was not explicitly identified in the reviewed literature, this document will focus on a representative and well-characterized compound from a recently discovered class of type-III inhibitors, referred to herein as Compound 3 (the S-enantiomer of the initial hit, ligand 2), to illustrate the core scientific advancements in this area. This inhibitor demonstrates nanomolar potency against both wild-type (WT) and clinically relevant mutant forms of c-MET, offering a promising avenue for the treatment of c-MET-driven malignancies.

Introduction to c-MET and the Rationale for a Type-III Inhibitor

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-MET signaling pathway through genetic alterations such as amplification, mutations, or overexpression is a known driver in various human cancers.[2][3] While type-I and type-II kinase inhibitors have shown clinical efficacy, the emergence of resistance mutations, particularly in the activation loop of the kinase domain, necessitates the development of inhibitors with novel mechanisms of action.[2]

Type-III inhibitors, which bind to an allosteric site adjacent to the ATP-binding pocket, offer a distinct advantage. By not directly competing with the high intracellular concentrations of ATP and by binding to a less conserved region, these inhibitors have the potential for greater selectivity and the ability to overcome resistance mutations that affect the ATP-binding site.[2]

Discovery and Optimization

The discovery of this novel class of type-III c-MET inhibitors was spearheaded by a fragment-based screening approach.[2] An NMR-based screen identified an initial fragment hit which, through structure-based drug design and computational analysis, was optimized into a lead compound, ligand 2.[2] Chiral separation of this racemic mixture revealed that the inhibitory activity was predominantly driven by the S-enantiomer, designated as Compound 3.[2]

Further optimization of Compound 3 focused on improving its binding affinity, selectivity, and pharmacokinetic properties. This was achieved through systematic modifications of its chemical scaffold, guided by Surface Plasmon Resonance (SPR) binding assays and co-crystal structures.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the lead compounds from this novel series of type-III c-MET inhibitors.

Table 1: Biophysical Binding Affinity (SPR) [2]

Compoundc-MET WT (Kd, µM)c-MET D1228V (Kd, µM)
2 (racemate) 0.150.08
3 (S-enantiomer) 0.120.06
4 (R-enantiomer) > 50> 50
11 0.300.15

Table 2: Biochemical Inhibition (ADP-Glo Assay) [2]

Compoundc-MET WT (IC50, µM)c-MET D1228V (IC50, µM)
15 0.80.5
17 0.30.1
18 0.20.08
19 0.10.04
20 1.20.8
21 0.40.2
22 0.050.02

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) Binding Assay

This assay was utilized to determine the binding affinity (Kd) of the inhibitors to the c-MET kinase domain.

  • Instrumentation: Biacore T200 instrument.

  • Immobilization: Recombinant human c-MET kinase domain (wild-type and D1228V mutant) was covalently immobilized on a CM5 sensor chip via standard amine coupling.

  • Binding Analysis:

    • A dilution series of the test compound in running buffer (e.g., HBS-EP+) was prepared.

    • The compound solutions were injected over the sensor surface at a constant flow rate.

    • The association and dissociation phases were monitored in real-time.

    • The sensor surface was regenerated between injections using a low pH buffer.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]

ADP-Glo™ Kinase Assay

This biochemical assay was used to measure the enzymatic activity of c-MET and the inhibitory potency (IC50) of the compounds.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

  • Procedure:

    • A reaction mixture containing c-MET kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer was prepared.

    • The test inhibitor was added at various concentrations.

    • The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

    • The ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence was measured using a plate reader. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][4]

Cellular Proliferation Assay

This assay assesses the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on c-MET signaling.

  • Cell Lines: Human gastric cancer cell line MKN-45 (c-MET amplified) and lung cancer cell line H441 (HGF-dependent c-MET activation).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were treated with a serial dilution of the test compound.

    • After a defined incubation period (e.g., 72 hours), cell viability was assessed using a commercially available reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: The signal (luminescence or absorbance) is proportional to the number of viable cells. The IC50 values were calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) were used.

  • Tumor Implantation: Human cancer cells with dysregulated c-MET signaling (e.g., MKN-45) were subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The test inhibitor was administered orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Pharmacodynamic markers (e.g., phospho-MET levels) in the tumor tissue were also analyzed.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-MET signaling pathway, the mechanism of action of the type-III inhibitor, and a typical experimental workflow for inhibitor characterization.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET_receptor c-MET Receptor HGF->MET_receptor Binding & Dimerization P1 P MET_receptor->P1 Autophosphorylation P2 P MET_receptor->P2 GRB2 GRB2 P1->GRB2 PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 P2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Motility Motility STAT3->Motility Inhibitor_Mechanism cluster_kinase c-MET Kinase Domain ATP_pocket ATP Binding Pocket Kinase_active Active Conformation ATP_pocket->Kinase_active Leads to Allosteric_site Allosteric Site (Type-III Binding) Kinase_inactive Inactive Conformation Allosteric_site->Kinase_inactive Stabilizes Kinase_inactive->ATP_pocket Prevents ATP Binding ATP ATP ATP->ATP_pocket Binds Compound_3 Compound 3 (Type-III Inhibitor) Compound_3->Allosteric_site Binds Experimental_Workflow Start Fragment Screening (NMR) Hit_to_Lead Hit-to-Lead Optimization (Structure-Based Design) Start->Hit_to_Lead Biochemical_Assay Biochemical Assays (SPR, ADP-Glo) Hit_to_Lead->Biochemical_Assay Cellular_Assay Cellular Assays (Proliferation, Apoptosis) Biochemical_Assay->Cellular_Assay In_Vivo_Study In Vivo Efficacy (Xenograft Models) Cellular_Assay->In_Vivo_Study Lead_Candidate Lead Candidate Selection In_Vivo_Study->Lead_Candidate

References

In-Depth Technical Guide: Target Profile and Selectivity of a Representative MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the target profile and selectivity of a representative and well-characterized MET kinase inhibitor, capmatinib . This information is provided as a surrogate for "MET kinase-IN-3," for which specific public data is not available. The data presented herein for capmatinib should be considered illustrative of a highly selective MET inhibitor.

Executive Summary

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a clinically validated target in oncology. Dysregulation of MET signaling, through amplification, overexpression, or mutation, is a key driver in various cancers. This guide provides a comprehensive overview of the target profile and selectivity of capmatinib, a potent and highly selective MET kinase inhibitor. The included data and protocols are intended to serve as a technical resource for researchers and drug development professionals working on MET-targeted therapies.

Target Profile of Capmatinib

Capmatinib is a type Ib, ATP-competitive inhibitor of MET kinase. It exhibits high potency against its primary target.

Table 1: In Vitro Potency of Capmatinib Against MET Kinase
ParameterValueReference
IC50 (cell-free assay) 0.13 nM[1]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects. Capmatinib has demonstrated exceptional selectivity for MET over a broad range of other human kinases.

Table 2: Selectivity Profile of Capmatinib Against a Panel of Kinases

The following table is a representative summary based on publicly available kinome scan data. The percentage of inhibition is typically measured at a fixed concentration of the inhibitor (e.g., 1 µM).

Kinase% Inhibition @ 1 µM
MET 100
AXL<10
MER<10
TYRO3<10
RON<10
VEGFR2<10
EGFR<10
HER2<10
FGFR1<10
PDGFRβ<10
c-Kit<10
FLT3<10
SRC<10
LCK<10
AURKA<10
CDK2<10
... (additional kinases)...

Note: This table is illustrative. For a comprehensive and quantitative dataset, it is recommended to consult dedicated kinome profiling services. One study noted that capmatinib has a selectivity of over 10,000-fold for c-MET compared to a large panel of other human kinases[1].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for key in vitro assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

  • Recombinant MET kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., Capmatinib) in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the recombinant MET kinase.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP generated into ATP.

  • Measure Luminescence: Measure the luminescence signal using a microplate reader. The light output is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of a cell population, which is an indicator of cell viability and proliferation.

Materials:

  • MET-dependent cancer cell line (e.g., a cell line with MET amplification)

  • Complete cell culture medium

  • Test compound (e.g., Capmatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the MET-dependent cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes can aid in their understanding.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds and activates GRB2 GRB2 MET_Receptor->GRB2 Recruits GAB1 GAB1 MET_Receptor->GAB1 Recruits STAT3 STAT3 MET_Receptor->STAT3 Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Migration_Invasion Migration_Invasion STAT3->Migration_Invasion

Caption: The MET signaling pathway, which regulates cell proliferation, survival, and migration.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Combine Reagents and Compound Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Kinase_Selectivity MET MET (High Affinity) Kinase_A Kinase A (Low Affinity) Kinase_B Kinase B (Low Affinity) Kinase_C Kinase C (Low Affinity) Inhibitor Selective Inhibitor Inhibitor->MET Inhibitor->Kinase_A Inhibitor->Kinase_B Inhibitor->Kinase_C

Caption: A conceptual diagram illustrating the high selectivity of an inhibitor for its primary target.

References

An In-Depth Technical Guide to the Binding Affinity of Small Molecule Inhibitors to MET Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of selected small-molecule inhibitors to the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase. Dysregulation of the MET signaling pathway is a critical driver in the progression of various cancers, making it a key target for therapeutic intervention. This document details the quantitative binding affinities of several well-characterized MET inhibitors, the experimental methodologies used to determine these affinities, and the core signaling pathways involved.

Quantitative Binding Affinity of MET Kinase Inhibitors

The binding affinity of an inhibitor to its target kinase is a crucial parameter in drug development, often quantified by the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibitor constant (Ki). Below is a summary of the binding affinities for several notable MET kinase inhibitors.

InhibitorBinding Affinity MetricValue (nM)Target State
SGX523 IC504MET Kinase
Ki2.7Unphosphorylated MET
Ki23Phosphorylated MET
INCB28060 (Capmatinib) IC500.13MET Kinase
Tepotinib Kd4.69c-MET
IC505.4HGF-dependent MET phosphorylation
Cabozantinib IC50Single-digit nM rangeMET Kinase

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity to MET kinase involves a variety of biochemical and biophysical assays. Below are detailed methodologies for commonly employed techniques.

In Vitro Kinase Assay (for IC50 Determination)

This method measures the ability of an inhibitor to block the enzymatic activity of MET kinase.

Objective: To determine the concentration of an inhibitor required to inhibit MET kinase activity by 50%.

Materials:

  • Recombinant human c-MET kinase domain

  • Biotinylated tyrosine-containing peptide substrate (e.g., biotin-poly-AlaGluLysTyr, 6:2:5:1) or Poly(Glu-Tyr) peptide substrate[1]

  • [γ-³³P]-labeled ATP or unlabeled ATP for non-radioactive methods

  • Kinase buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA, 5% DMSO)[2]

  • Test inhibitor (e.g., INCB28060, SGX523)

  • Detection reagent (e.g., Kinase-Glo, ADP-Glo)

  • Microplate reader (Luminometer or Scintillation counter)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a microplate, add the recombinant MET kinase, the peptide substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP (and MgCl₂ if not in the buffer). For SGX523, initial rate constants are measured at 21°C in the presence of 100 mM HEPES (pH 7.5), 0.3 mg/mL poly(Glu-Tyr) peptide substrate, 10 mM MgCl₂, 1 mg/mL bovine serum albumin, 5% DMSO, and 20 nM MET-KD.[2]

  • Incubate the reaction mixture at a controlled temperature (e.g., 21°C or room temperature) for a defined period (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced.

    • For radioactive assays, this can be done by capturing the biotinylated peptide on a streptavidin-coated plate and measuring the incorporated radioactivity.

    • For non-radioactive assays like Kinase-Glo, the remaining ATP is measured via a luciferase reaction, where a decrease in luminescence indicates higher kinase activity.[2]

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_components Add inhibitor and reaction mix to plate prep_inhibitor->add_components prep_reagents Prepare reaction mix: - MET Kinase - Peptide Substrate - Kinase Buffer prep_reagents->add_components initiate_reaction Initiate reaction with ATP add_components->initiate_reaction incubation Incubate at controlled temperature initiate_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_plate Measure signal (Luminescence/Radioactivity) stop_reaction->read_plate data_analysis Plot % inhibition vs. log[inhibitor] read_plate->data_analysis calc_ic50 Calculate IC50 value data_analysis->calc_ic50

Caption: Workflow for determining IC50 values using an in vitro kinase assay.

Surface Plasmon Resonance (SPR) (for Kd Determination)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (inhibitor) and an analyte (MET kinase).

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of an inhibitor to MET kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant MET kinase

  • Test inhibitor (e.g., Tepotinib)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization: Covalently immobilize the recombinant MET kinase onto the sensor chip surface via amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of the test inhibitor over the sensor surface containing the immobilized MET kinase.

    • Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the inhibitor to the kinase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to obtain the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka. A lower Kd value indicates a higher binding affinity. For Tepotinib, SPR experiments with autophosphorylated MET kinase indicated a high binding affinity (KD = 5.7 nM) but with an increased off-rate (kd = 0.0095 s⁻¹) compared to the unphosphorylated form.[3]

Experimental Workflow for Surface Plasmon Resonance (SPR)

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis prep_chip Activate sensor chip surface immobilize_met Immobilize MET kinase on the chip prep_chip->immobilize_met inject_inhibitor Inject inhibitor over sensor surface (Association) immobilize_met->inject_inhibitor prep_inhibitor Prepare serial dilutions of test inhibitor prep_inhibitor->inject_inhibitor flow_buffer Flow running buffer (Dissociation) inject_inhibitor->flow_buffer fit_curves Fit sensorgram data to binding model flow_buffer->fit_curves calc_constants Determine ka, kd, and Kd fit_curves->calc_constants

Caption: Workflow for determining binding kinetics and affinity using SPR.

MET Kinase Signaling Pathways

The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades that regulate cell proliferation, survival, motility, and invasion.[4] Key pathways include the RAS/MAPK, PI3K/AKT, and STAT pathways.

Key Downstream Signaling Cascades of MET
  • RAS/MAPK Pathway: Activation of MET leads to the recruitment of adaptor proteins like GRB2 and SHC, which in turn activate RAS.[4] This triggers the MAPK cascade (RAF-MEK-ERK), promoting cell proliferation and survival.[5][6]

  • PI3K/AKT Pathway: The p85 subunit of PI3K can bind directly to MET or indirectly through GAB1, leading to the activation of AKT.[4][6] This pathway is primarily responsible for cell survival and anti-apoptotic signals.[4]

  • STAT Pathway: MET activation can lead to the direct phosphorylation and activation of STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell survival and invasion.[4]

  • SRC/FAK Pathway: MET can also activate SRC family kinases, which then phosphorylate Focal Adhesion Kinase (FAK).[4] This interaction is crucial for cell migration and anchorage-independent growth.[4]

MET Downstream Signaling Pathways

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds and activates GRB2_SOS GRB2/SOS MET->GRB2_SOS GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 SRC SRC MET->SRC RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Survival Migration Migration/ Invasion STAT3->Migration Transcription Gene Transcription STAT3->Transcription FAK FAK SRC->FAK FAK->Migration

Caption: Overview of the major downstream signaling pathways activated by MET.

References

In-depth Technical Guide: The Role and Profile of MET Kinase-IN-3 in MET-Addicted Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a well-validated oncogenic driver in a variety of human cancers. Aberrant MET signaling, arising from genetic alterations such as gene amplification, exon 14 skipping mutations, or activating point mutations, can lead to a state of "MET addiction," where cancer cells become critically dependent on this pathway for their proliferation, survival, and dissemination. This dependency presents a clear therapeutic vulnerability. MET kinase-IN-3, a potent and novel small molecule inhibitor, has emerged from recent research as a promising agent for targeting these MET-driven malignancies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation, intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development.

Introduction: The MET Signaling Pathway in Cancer

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell growth, motility, and invasion.[1][2] These pathways primarily include the RAS/MAPK and PI3K/AKT signaling axes, which are central to many aspects of tumorigenesis.[3] In normal physiology, MET signaling is tightly regulated. However, in "MET-addicted" cancers, constitutive activation of this pathway drives malignant progression.[4] This has established MET as a compelling target for therapeutic intervention.

This compound: A Novel 1,6-Naphthyridinone Scaffold Inhibitor

This compound, also referred to as compound 8 in the primary literature, is a novel and potent MET inhibitor featuring a 1,6-naphthyridinone scaffold.[1] It was developed through a scaffold-hopping strategy from a 2,7-naphthyridinone MET kinase inhibitor.[1]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of the MET receptor and thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of MET signaling leads to the suppression of proliferation and survival in MET-dependent cancer cells.

Chemical Structure

The chemical structure of this compound is 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one.

Quantitative Data

The following tables summarize the in vitro efficacy and pharmacokinetic profile of this compound.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)
This compound (compound 8)MET9.8[1]
Table 2: Antiproliferative Activity against Cancer Cell Lines
Cell LineCancer TypeMET StatusIC50 (µM)
EBC-1 Non-Small Cell Lung CancerMET AmplificationData not available in the provided search results
Hs746T Gastric CancerMET AmplificationData not available in the provided search results
A549 Non-Small Cell Lung CancerLow MET expressionData not available in the provided search results
HepG2 Hepatocellular CarcinomaLow MET expressionData not available in the provided search results

Note: While the primary publication mentions broad-spectrum antiproliferative activity, specific IC50 values for this compound (compound 8) against different cell lines were not available in the provided search results. Further optimization of this compound led to other derivatives with reported cellular activities.

Table 3: In Vivo Pharmacokinetic Profile in Rats
CompoundBioavailability (F%)Clearance (CL) (L/h/kg)
This compound (compound 8)125.0[1]

The unfavorable pharmacokinetic profile of this compound, characterized by low oral bioavailability and high clearance, led to its further structural optimization in the original study.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

MET Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against the MET kinase.

Materials:

  • Recombinant MET kinase

  • ATP

  • Biotinylated peptide substrate

  • Europium (Eu3+)-Cryptate labeled anti-phosphotyrosine antibody (FRET donor)

  • XL665-labeled streptavidin (FRET acceptor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the MET kinase to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate. The final ATP concentration should be at or near its Km for MET.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Eu3+-Cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin in a buffer containing EDTA.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding and FRET signal development.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative effects of this compound on cancer cell lines.

Materials:

  • MET-addicted cancer cell lines (e.g., EBC-1, Hs746T) and control cell lines.

  • Complete cell culture medium.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Western Blot Analysis of MET Signaling Pathway

This protocol is for examining the effect of this compound on the phosphorylation status of MET and its downstream effectors like AKT and ERK.

Materials:

  • MET-addicted cancer cell lines.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence detection system.

Procedure:

  • Seed cells and grow until they reach about 80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Visualizations

MET Signaling Pathway and Inhibition by this compound

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET Receptor Extracellular Domain Transmembrane Domain Kinase Domain HGF->MET Receptor:f0 Binding & Dimerization PI3K PI3K MET Receptor:f2->PI3K pY RAS RAS MET Receptor:f2->RAS pY AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion MET_kinase_IN_3 This compound MET_kinase_IN_3->MET Receptor:f2 Inhibition

Caption: MET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Synthesis Synthesis of This compound Kinase_Assay MET Kinase Inhibition Assay (HTRF) Synthesis->Kinase_Assay MTT_Assay Antiproliferation Assay (MTT) Synthesis->MTT_Assay Western_Blot Western Blot Analysis of MET Pathway Synthesis->Western_Blot IC50_determination Determine IC50 Kinase_Assay->IC50_determination Cell_Culture Culture MET-addicted and control cancer cells Cell_Culture->MTT_Assay Cell_Culture->Western_Blot Cellular_IC50 Determine Cellular IC50 MTT_Assay->Cellular_IC50 Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a potent inhibitor of the MET receptor tyrosine kinase, demonstrating significant potential for the treatment of MET-addicted cancers. While its initial preclinical data revealed a promising in vitro profile, its suboptimal pharmacokinetic properties highlighted the need for further chemical optimization. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate this compound and its derivatives, contributing to the ongoing efforts to develop effective targeted therapies for patients with MET-driven malignancies. The provided visualizations of the MET signaling pathway and experimental workflows serve as clear and concise tools for understanding the compound's mechanism of action and the process of its evaluation.

References

The Impact of MET Kinase Inhibition on Cellular Proliferation and Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular consequences of inhibiting the MET tyrosine kinase, a critical regulator of cell growth, survival, and motility. Dysregulation of the MET signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention. This document will focus on the effects of MET kinase inhibitors on two fundamental cellular processes: proliferation and apoptosis, using data from representative small molecule inhibitors.

Core Concept: MET Kinase Inhibition

The MET receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[1][2][3][4][5] These pathways are instrumental in promoting cell proliferation, survival, and invasion.[2][4][5][6][7] MET kinase inhibitors are small molecules designed to block the ATP-binding site of the MET kinase domain, thereby preventing its activation and the subsequent phosphorylation of downstream targets. This inhibition effectively shuts down the pro-tumorigenic signals, leading to significant effects on cancer cell viability.

Effects on Cell Proliferation

Inhibition of MET kinase activity consistently leads to a reduction in cell proliferation across various cancer cell lines with aberrant MET signaling. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a biological process by 50%.

InhibitorCell Line(s)IC50 (µM)Effect on Cell CycleReference
SU11274TPR-MET transformed BaF3~1-1.5G1 arrest[8]
PHA-665752Gastric cancer cells with MET amplification0.009-[9]
BMS-777607Prostate cancer (PC-3)Micromolar doses inhibit proliferation-[10]
CapmatinibMET exon 14 mutant Ba/F30.022-[11]
TepotinibMET exon 14 mutant Ba/F3--[11]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

A common method to assess cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the MET kinase inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 72-96 hours) to allow for the inhibitor to exert its effects.

  • MTT Addition: A solution of MTT is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the inhibitor concentration against the percentage of cell viability.

Experimental Workflow for Cell Proliferation Analysis

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plates adhere Allow cells to adhere overnight plate_cells->adhere add_inhibitor Add MET Kinase Inhibitor (various concentrations) adhere->add_inhibitor incubate_treatment Incubate for 72-96 hours add_inhibitor->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 value calc_viability->determine_ic50

Caption: Workflow for determining the effect of MET kinase inhibitors on cell proliferation using the MTT assay.

Effects on Apoptosis

In addition to halting proliferation, MET kinase inhibitors actively induce programmed cell death, or apoptosis, in cancer cells dependent on MET signaling. This is a crucial mechanism for eliminating tumor cells.

InhibitorCell Line(s)Apoptotic MarkersExperimental MethodReference
SU11274TPR-MET transformed BaF3Increased Annexin V staining, Caspase-3 activityFlow Cytometry, Caspase Activity Assay[8]
PHA-665752Gastric cancer cells with MET amplificationCleaved Caspase-3, PARP cleavageImmunoblotting, Immunohistochemistry[9]

Experimental Protocol: Apoptosis Detection by Annexin V Staining and Flow Cytometry

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Cell Treatment: Cells are treated with the MET kinase inhibitor or vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Resuspension: Cells are resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorochrome (e.g., FITC or PE) and a viability dye such as propidium iodide (PI) or 7-AAD are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway: MET Inhibition Leading to Apoptosis

G cluster_pathway MET Signaling cluster_inhibition Effect of Inhibitor MET MET Kinase PI3K PI3K MET->PI3K AKT AKT PI3K->AKT BAD BAD (pro-apoptotic) AKT->BAD phosphorylates and inactivates Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 inhibits Caspases Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis Inhibitor MET Kinase Inhibitor Inhibitor->MET blocks

Caption: Simplified signaling cascade showing how MET kinase inhibition leads to apoptosis.

Conclusion

The inhibition of MET kinase presents a potent strategy for cancer therapy by exerting a dual effect on cancer cells: the cessation of proliferation and the induction of apoptosis. The data from various MET kinase inhibitors consistently demonstrate a significant reduction in cell viability and an increase in programmed cell death in MET-dependent cancer models. The experimental protocols and signaling diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and exploit the therapeutic potential of MET kinase inhibition.

References

Unveiling a New Frontier in Cancer Therapy: The Novelty of the 3-Carboxyl Piperidin-2-one Scaffold for MET Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Drug Discovery Professionals

The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase has emerged as a critical target in oncology. Its aberrant activation, driven by mutation, amplification, or overexpression, is a key factor in the progression of numerous human cancers, promoting tumor growth, invasion, and metastasis.[1][2] The relentless pursuit of novel, potent, and selective c-MET inhibitors has led to the exploration of diverse chemical scaffolds. This technical guide delves into the novelty of a promising new chemotype: the 3-carboxyl piperidin-2-one scaffold .

The Genesis of a Novel Scaffold: A Leap from BMS-777607

The design of this novel scaffold takes its inspiration from the well-characterized c-MET inhibitor, BMS-777607.[3] BMS-777607 is a potent, ATP-competitive inhibitor that targets the MET kinase family (c-Met, Ron, Axl) with high selectivity.[4][5] By systematically modifying the core structure of this lead compound, researchers identified the 3-carboxyl piperidin-2-one moiety as a promising new scaffold for the design of a new generation of c-MET inhibitors.[3][6] This strategic modification represents a novel approach to interacting with the ATP-binding pocket of the c-MET kinase, offering the potential for improved potency, selectivity, and pharmacokinetic properties.

Quantitative Analysis of Biological Activity

A series of compounds incorporating the 3-carboxyl piperidin-2-one scaffold were synthesized and evaluated for their ability to inhibit c-MET kinase activity and suppress the proliferation of the MKN45 gastric cancer cell line, which is known for its dependence on c-MET signaling. The results underscore the potential of this scaffold, with several compounds demonstrating significant inhibitory effects.[3]

Table 1: In Vitro Activity of 3-Carboxyl Piperidin-2-one Derivatives [3]

Compound IDRc-MET Kinase IC50 (nM)MKN45 Cell Proliferation IC50 (µM)
15a H1200>50
15b Cl250>50
16a H1100>50
16b Cl230>50
17a H>2000>50
18a H1300>50
19a H1500>50
20a H180016
20b Cl8.60.57
20c Me211.1
20d Et811.3
20e n-Bu231.2

Data sourced from Molecules 2014, 19(2), 2655-2673.[3]

The data clearly indicate that substitution at the α-position of the piperidin-2-one ring significantly influences activity. The introduction of a chlorine atom (as in 20b ) or small alkyl groups (as in 20c , 20d , and 20e ) dramatically enhances both enzymatic and cellular potency compared to the unsubstituted analogs.[3] Compound 20b emerged as the most potent derivative, with a c-MET IC50 of 8.6 nM and sub-micromolar activity against the MKN45 cell line.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental procedures.

Synthesis of the Core Scaffold

The synthesis of the 3-carboxyl piperidin-2-one core is a critical first step. The following protocol is based on the methods described in the primary literature.[3]

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2-oxopiperidine-3-carboxylic acid

  • Saponification: To a solution of isobutyl 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate (1 equivalent) in a 1:1:1 mixture of THF/MeOH/H₂O at 0 °C, add LiOH monohydrate (3 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 5 hours.

  • Acidification: Acidify the solution to a pH of 1 using 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 5 mL).

  • Isolation: Evaporate the solvent under reduced pressure to yield the 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid as a white solid.

c-MET Kinase Inhibition Assay

To determine the enzymatic potency of the synthesized compounds, a biochemical kinase assay is performed. The following is a generalized protocol based on standard industry practices.[7][8][9]

Protocol 2: In Vitro c-MET Kinase Assay (ADP-Glo™ Format)

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute the human c-MET kinase enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control). Add 2 µL of the diluted c-MET enzyme and incubate at room temperature for approximately 20 minutes.

  • Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of a mixture containing ATP and [γ-³³P-ATP] (or unlabeled ATP for non-radioactive assays) to a final concentration of 10 µM.

  • Incubation: Incubate the reaction plate at 25-30 °C for 40-60 minutes.

  • Termination and Detection: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

The anti-proliferative activity of the compounds is assessed using a cell-based assay.

Protocol 3: Cytotoxicity Assay (MTS/MTT)

  • Cell Seeding: Seed MKN45 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Signal Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 values by plotting the percentage of viability against the compound concentration.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the biological context and the research workflow, the following diagrams have been generated using the DOT language.

MET_Signaling_Pathway cluster_0 PI3K/AKT Pathway cluster_1 RAS/MAPK Pathway HGF HGF (Ligand) MET c-MET Receptor HGF->MET Dimerization Dimerization & Autophosphorylation MET->Dimerization Docking Docking Proteins (GAB1, GRB2) Dimerization->Docking PI3K PI3K Docking->PI3K RAS RAS Docking->RAS STAT3 STAT3 Docking->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Invasion mTOR->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses STAT3->Cellular_Responses Inhibitor 3-Carboxyl Piperidin-2-one Scaffold Inhibitor Inhibitor->Dimerization Inhibition

Caption: The c-MET signaling cascade, a key driver of oncogenesis.

Experimental_Workflow Lead_ID Lead Compound (BMS-777607) Scaffold_Design Scaffold Hopping & Design of Novel Core Lead_ID->Scaffold_Design Synthesis Chemical Synthesis of 3-Carboxyl Piperidin-2-one Derivatives Scaffold_Design->Synthesis Biochem_Assay Biochemical Assay: c-MET Kinase Inhibition (IC50) Synthesis->Biochem_Assay Cell_Assay Cellular Assay: Proliferation in MKN45 (IC50) Synthesis->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochem_Assay->SAR Cell_Assay->SAR SAR->Scaffold_Design Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the discovery of novel c-MET inhibitors.

Conclusion

The 3-carboxyl piperidin-2-one scaffold represents a novel and promising chemical starting point for the development of next-generation c-MET kinase inhibitors. The initial exploration of this scaffold has yielded compounds with potent enzymatic and cellular activities, validating its potential. The detailed experimental protocols provided herein offer a roadmap for further investigation and optimization of this exciting new class of anti-cancer agents. Continued structure-activity relationship studies are warranted to fully exploit the therapeutic potential of this innovative scaffold in the fight against MET-driven cancers.

References

Methodological & Application

Application Notes: In Vitro Profiling of MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon activation by its ligand Hepatocyte Growth Factor (HGF), orchestrates a complex signaling network.[1] This pathway is integral to various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of MET signaling, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a known driver in the pathogenesis and progression of numerous human cancers.[1][3][4] Consequently, the MET kinase has emerged as a significant therapeutic target for the development of novel anticancer agents.

These application notes provide a comprehensive framework for the in vitro evaluation of small molecule inhibitors targeting MET kinase. A detailed protocol for a robust, luminescence-based biochemical assay is presented, which allows for the precise determination of inhibitor potency. As a representative compound, BMS-777607, a well-characterized and potent MET inhibitor, is used to exemplify the data output and analysis.

Data Presentation: Inhibitor Potency

The efficacy of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. This value is a critical parameter for compound characterization and comparison.

Table 1: In Vitro Biochemical IC50 Value for the Representative MET Inhibitor BMS-777607

CompoundTarget KinaseAssay TypeIC50 (nM)
BMS-777607c-METCell-free biochemical3.9[1][3][4]

Experimental Protocols

Biochemical MET Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro potency of a test compound against recombinant MET kinase. The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction using the ADP-Glo™ Kinase Assay system.

Assay Principle

The assay is conducted in a two-step process. First, the MET kinase, a substrate, ATP, and the test inhibitor are incubated together. The kinase reaction results in the conversion of ATP to ADP. Following this, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. In the second step, a Kinase Detection Reagent is introduced, which converts the ADP generated into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the initial amount of ADP, and thus, to the MET kinase activity.

Materials and Reagents

  • Recombinant Human MET Kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test Inhibitor (e.g., BMS-777607)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

  • 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well assay plates suitable for luminescence

  • Multichannel pipettes or automated liquid handler

  • Luminometer plate reader

Step-by-Step Experimental Procedure

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., BMS-777607) in 100% DMSO.

    • Perform a serial dilution of the inhibitor stock to create a range of concentrations for IC50 determination. These dilutions can be done in Kinase Assay Buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid solvent-related artifacts.

    • Prepare working solutions of recombinant MET kinase and Poly(Glu, Tyr) substrate in Kinase Assay Buffer. The optimal concentrations should be determined empirically through enzyme and substrate titrations.

    • Prepare a working solution of ATP in Kinase Assay Buffer. The final concentration should ideally be close to the Michaelis constant (Km) for MET to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Setup:

    • In a white, opaque microplate, add 2.5 µL of each serially diluted inhibitor concentration or vehicle (Kinase Assay Buffer with DMSO) for positive (100% activity) and negative (0% activity) controls.

    • Add 2.5 µL of the MET kinase working solution to all wells, except for the "no enzyme" negative control wells.

    • Add 2.5 µL of the Poly(Glu, Tyr) substrate working solution to all wells.

    • To initiate the kinase reaction, add 2.5 µL of the ATP working solution to all wells. The total reaction volume is 10 µL.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • After the incubation period, add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the unused ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and simultaneously catalyzes the luciferase reaction.

    • Incubate the plate at room temperature for an additional 30 to 60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence intensity for each well using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence signal (from the "no enzyme" negative control wells) from all other measurements.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

    • Plot the percent inhibition values against the corresponding logarithmic inhibitor concentrations.

    • Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).

Mandatory Visualizations

MET Signaling Pathway

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binding MET_dimer MET Dimer (Autophosphorylation) MET->MET_dimer Dimerization GRB2 GRB2 MET_dimer->GRB2 PI3K PI3K MET_dimer->PI3K STAT3 STAT3 MET_dimer->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Proliferation, Survival, Motility, Invasion ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response STAT3->Cell_Response

Caption: The HGF/MET signaling cascade and its downstream effectors.

Experimental Workflow for MET Kinase Inhibition Assay

MET_Assay_Workflow start Start reagent_prep 1. Reagent Preparation (Inhibitor, Kinase, Substrate, ATP) start->reagent_prep plate_add 2. Dispense Reagents to Plate (Inhibitor, Kinase, Substrate) reagent_prep->plate_add reaction_start 3. Initiate Reaction with ATP plate_add->reaction_start incubation 4. Incubate at 30°C for 60 min reaction_start->incubation reaction_stop 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->reaction_stop incubation2 6. Incubate at RT for 40 min reaction_stop->incubation2 detection 7. Add Kinase Detection Reagent incubation2->detection incubation3 8. Incubate at RT for 30-60 min detection->incubation3 readout 9. Measure Luminescence incubation3->readout analysis 10. Data Analysis (IC50) readout->analysis end End analysis->end

Caption: A streamlined workflow for the in vitro MET kinase inhibition assay.

References

Application Notes and Protocols for MET Kinase-IN-3 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene, receptor tyrosine kinase (c-MET), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-MET signaling pathway is implicated in the development and progression of numerous human cancers through mechanisms such as gene mutation, amplification, or protein overexpression.[1] This makes c-MET a compelling target for therapeutic intervention in oncology.

MET kinase-IN-3 is a potent and orally active inhibitor of c-MET, with a reported IC50 value of 9.8 nM.[2] It has demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.[2] This document provides detailed protocols for setting up and performing cell-based assays to evaluate the efficacy of this compound. The primary assay described is a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of the compound. A secondary western blot assay is also detailed to confirm the mechanism of action by assessing the inhibition of c-MET phosphorylation.

MET Signaling Pathway

The c-MET signaling pathway is a complex network that, upon activation by HGF, triggers several downstream cascades. These include the RAS/MAPK pathway, which is primarily involved in cell proliferation, and the PI3K/AKT pathway, which promotes cell survival.[3][4] STAT3 is another key downstream effector that, upon phosphorylation, translocates to the nucleus to regulate genes involved in tubulogenesis and invasion.[1] MET kinase inhibitors, such as this compound, aim to block the kinase activity of c-MET, thereby inhibiting these downstream signals and impeding tumor growth and metastasis.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat STAT Pathway HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET Binding & Dimerization GRB2 GRB2/SOS MET->GRB2 Phosphorylation GAB1 GAB1 MET->GAB1 Phosphorylation STAT3 STAT3 MET->STAT3 Phosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion MET_IN_3 This compound MET_IN_3->MET Inhibition

Caption: The MET signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines. Crystal violet stains the DNA and proteins of adherent cells, and the amount of dye retained is proportional to the number of viable cells.[3][5][6]

Materials and Reagents:

  • This compound

  • Cancer cell line with known MET activity (e.g., SNU-5, MKN-45, or Hs746T)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • Dimethyl sulfoxide (DMSO)

  • Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

  • Methanol (100%)

  • Solubilization Solution (e.g., 1% SDS in PBS or 100% methanol)

  • Microplate reader

Experimental Workflow:

Experimental_Workflow_CV cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Crystal Violet Staining cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with compound dilutions prepare_dilutions->treat_cells incubate_treatment Incubate for 72h treat_cells->incubate_treatment wash_pbs Wash with PBS incubate_treatment->wash_pbs fix_cells Fix cells with Methanol wash_pbs->fix_cells stain_cv Stain with Crystal Violet fix_cells->stain_cv wash_water Wash with water to remove excess stain stain_cv->wash_water air_dry Air dry the plate wash_water->air_dry solubilize Solubilize the stain air_dry->solubilize read_absorbance Read absorbance at 570-590 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end Dose_Response_Curve Dose-Response Curve for this compound x_axis_start x_axis_end x_axis_start->x_axis_end Log[this compound] (M) y_axis_start y_axis_end y_axis_start->y_axis_end % Cell Viability p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_x IC50 p4->ic50_x p6 p5->p6 p7 p6->p7 ic50_y 50% ic50_y->p4

References

Application Notes and Protocols for p-MET Western Blotting with MET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated MET (p-MET) in cell lysates by Western blotting, following treatment with a MET kinase inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the MET signaling pathway and the efficacy of MET inhibitors.

Introduction

The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of MET signaling, often through overexpression or activating mutations, is implicated in the development and progression of various cancers.[1][2] Phosphorylation of the MET receptor at specific tyrosine residues (e.g., Tyr1234/1235) is a critical event for its activation and the subsequent initiation of downstream signaling cascades.[3] Western blotting is a widely used technique to assess the phosphorylation status of MET and thereby evaluate the efficacy of MET kinase inhibitors. This document provides a comprehensive protocol for this application.

MET Signaling Pathway

The binding of HGF to the MET receptor induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation creates docking sites for various downstream signaling molecules, leading to the activation of several major pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which in turn regulate cellular processes such as proliferation, survival, and motility.

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Transcription Gene Transcription STAT3->Transcription RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR->Transcription Proliferation_Survival_Motility Cell Proliferation, Survival & Motility Transcription->Proliferation_Survival_Motility Promotes HGF HGF HGF->MET Binds Inhibitor MET Kinase-IN-3 Inhibitor->MET Inhibits

Caption: Simplified MET signaling pathway and the inhibitory action of this compound.

Experimental Data

The following table summarizes representative quantitative data from a Western blot experiment analyzing the effect of a MET kinase inhibitor on p-MET levels in a cancer cell line with constitutive MET activation.

Treatment Conditionp-MET (Tyr1234/1235) Signal Intensity (Normalized to Total MET)Fold Change vs. Control
Vehicle Control (DMSO)1.001.0
MET Kinase Inhibitor (10 nM)0.650.65
MET Kinase Inhibitor (50 nM)0.250.25
MET Kinase Inhibitor (100 nM)0.080.08

Note: The data presented are for illustrative purposes and actual results may vary depending on the cell line, inhibitor, and experimental conditions.

Western Blot Protocol for p-MET

This protocol outlines the steps for treating cells with a MET kinase inhibitor, preparing cell lysates, and performing a Western blot to detect p-MET.

Experimental Workflow

Caption: Western blot workflow for p-MET analysis.

Materials and Reagents
  • Cell Line: A cell line with known MET expression and phosphorylation (e.g., MKN45, MHCC97H).

  • MET Kinase Inhibitor: (e.g., this compound)

  • Hepatocyte Growth Factor (HGF): (Optional, for stimulating MET phosphorylation)

  • Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: (e.g., BCA or Bradford assay kit)

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels

  • Running Buffer (10X)

  • Transfer Buffer (10X)

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-MET (Tyr1234/1235) antibody

    • Mouse anti-total MET antibody

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System: (e.g., CCD camera-based imager or X-ray film)

Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired concentrations of the MET kinase inhibitor or vehicle control (e.g., DMSO).

    • Incubate for the desired treatment time (e.g., 1-24 hours).

    • (Optional) For experiments investigating ligand-induced phosphorylation, serum-starve the cells before treating with the inhibitor, followed by stimulation with HGF for a short period (e.g., 15-30 minutes) before cell lysis.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by visualizing the pre-stained protein ladder on the membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-p-MET, anti-total MET, and loading control) in blocking buffer at the recommended dilutions.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibodies in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MET signal to the total MET signal for each sample to account for any variations in total MET protein levels.

    • Further normalize to the loading control to correct for differences in protein loading.

    • Calculate the fold change in p-MET levels relative to the vehicle-treated control.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or weak p-MET signal - Insufficient MET phosphorylation in the cell line. - Inactive inhibitor. - Ineffective primary antibody. - Phosphatase activity during lysis.- Use a positive control cell line or stimulate with HGF. - Verify inhibitor activity. - Use a recommended and validated p-MET antibody. - Ensure fresh phosphatase inhibitors are added to the lysis buffer.
High background - Insufficient blocking. - Primary or secondary antibody concentration too high. - Inadequate washing.- Increase blocking time or change blocking agent. - Optimize antibody dilutions. - Increase the number and duration of washes.
Multiple non-specific bands - Antibody cross-reactivity. - Protein degradation.- Use a more specific antibody. - Ensure protease inhibitors are included in the lysis buffer and samples are kept on ice.
Inconsistent loading control - Inaccurate protein quantification. - Pipetting errors.- Carefully perform protein quantification and ensure equal loading.

For further assistance, please refer to the datasheets of the specific reagents and antibodies used in your experiment.

References

Application Notes and Protocols for MET Kinase-IN-3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the preparation and use of MET kinase-IN-3, a potent and orally active inhibitor of the MET receptor tyrosine kinase, in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols herein cover the reconstitution of this compound, its application in cell-based assays, and methods for assessing its effects on the MET signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor that targets the catalytic activity of the c-MET receptor tyrosine kinase. The HGF/c-MET signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, making MET an attractive target for therapeutic intervention. This compound exhibits potent inhibitory activity against MET with an IC50 of 9.8 nM.[2] This document provides the necessary information for the effective use of this compound in in vitro cell culture studies.

Chemical Properties and Storage

A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below. It is crucial to adhere to these guidelines to ensure the integrity and activity of the compound.

PropertyValueReference
Synonyms Compound 8
Molecular Formula C29H32N6O3
Molecular Weight 512.6 g/mol
IC50 (MET kinase) 9.8 nM[2]
Appearance Crystalline solid
Storage (Powder) -20°C for up to 3 years[3]
Storage (Stock Solution) -80°C for up to 6 months[3]
-20°C for up to 1 month[3]

Note: The storage information is based on general guidelines for similar chemical compounds and may vary. It is recommended to refer to the manufacturer's specific instructions.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a complex network of downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, regulate key cellular functions that can be aberrantly activated in cancer. This compound exerts its effect by inhibiting the kinase activity of MET, thereby blocking these downstream signals.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor HGF HGF MET MET Receptor HGF->MET Binding & Dimerization GRB2 GRB2 MET->GRB2 Phosphorylation GAB1 GAB1 MET->GAB1 Phosphorylation STAT3 STAT3 MET->STAT3 Direct Phosphorylation SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility ERK->Motility AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Invasion Invasion STAT3->Invasion Inhibitor This compound Inhibitor->MET Inhibition

Caption: The HGF/MET signaling pathway and the point of inhibition by this compound.

Preparation of this compound for Cell Culture

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Preparation of Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in DMSO. This allows for accurate and convenient dilution into cell culture medium for experiments.

ParameterRecommendation
Solvent DMSO
Stock Concentration 10 mM
Storage Aliquot and store at -80°C for up to 6 months

Protocol:

  • Calculate the required amount of this compound:

    • Molecular Weight (MW) = 512.6 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 0.001 L * 512.6 g/mol = 0.005126 g = 5.126 mg

  • Reconstitution:

    • Aseptically weigh out the calculated amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.[4]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Store the aliquots at -80°C.[3]

Preparation of Working Solutions

For cell culture experiments, the stock solution must be diluted to the desired final concentration in the complete cell culture medium.

Protocol:

  • Thaw a stock solution aliquot: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration. This ensures accuracy and minimizes precipitation of the compound.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium. Then, add 1 µL of the 1 mM intermediate dilution to 99 µL of cell culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate2->Add_Reagent Read Read absorbance/ luminescence Add_Reagent->Read

Caption: Workflow for a cell viability/proliferation assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of MET Signaling

This protocol is used to determine the effect of this compound on the phosphorylation status of MET and its downstream signaling proteins.

Western_Blot_Workflow cluster_prep Cell Culture & Treatment cluster_lysis Protein Extraction cluster_blotting Western Blotting Seed Seed cells in 6-well plate Incubate1 Incubate until 70-80% confluent Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Stimulate Stimulate with HGF (optional) Treat->Stimulate Lyse Lyse cells and collect protein Stimulate->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with primary antibody (e.g., p-MET, MET, p-AKT, AKT) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence Secondary_Ab->Detect

Caption: Workflow for Western blot analysis of MET signaling.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 1-24 hours). In some experimental setups, cells may be serum-starved overnight prior to treatment and then stimulated with HGF (e.g., 50 ng/mL for 15 minutes) to induce MET phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound Precipitation Poor solubility in aqueous medium.Prepare fresh dilutions. Ensure the final DMSO concentration is low. Vortex well during dilution. Consider using a surfactant like Pluronic F-68.
No effect on cells Inactive compound. Low concentration.Use a fresh aliquot of the compound. Verify the concentration. Increase the concentration or treatment duration. Check the activity of the MET pathway in your cell line.
High background in Western blot Insufficient blocking. Antibody issues.Increase blocking time or change blocking agent. Optimize antibody concentrations and washing steps.
Variability in results Inconsistent cell numbers or technique.Ensure accurate cell counting and seeding. Standardize all incubation times and reagent additions. Use positive and negative controls consistently.

Conclusion

This compound is a valuable tool for studying the role of the MET signaling pathway in cancer biology and for preclinical drug development. The protocols provided in this document offer a comprehensive guide for the preparation and application of this inhibitor in cell culture experiments. Adherence to these guidelines will help ensure the generation of reliable and reproducible data. For all in vitro experiments, it is crucial to include appropriate controls to validate the observed effects of this compound.

References

Application of MET Kinase Inhibitor-3 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in embryonic development, wound healing, and tissue regeneration.[1][2] Upon binding its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[1][3] These pathways are central to regulating cell proliferation, survival, migration, and invasion.[1][3] In many human cancers, aberrant MET signaling, due to gene amplification, mutation, or protein overexpression, is a key driver of tumor growth, metastasis, and resistance to therapy.[2][3][4]

MET Kinase-IN-3 is a potent and highly selective small molecule inhibitor of MET kinase activity. By competitively binding to the ATP-binding site of the MET kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling. This targeted inhibition makes this compound a valuable tool for investigating the role of MET signaling in cancer and a promising candidate for therapeutic development.

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures.[5][6][7] Spheroids mimic the complex microenvironment of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and the development of a hypoxic core.[5][7][8] These characteristics contribute to a drug response profile that more closely resembles in vivo outcomes, making 3D spheroids an ideal platform for evaluating the efficacy of anti-cancer agents like this compound.[5][9][10]

This application note provides a detailed protocol for the use of this compound in 3D tumor spheroid models to assess its anti-tumor activity.

Mechanism of Action

This compound inhibits the catalytic activity of the MET receptor tyrosine kinase. This inhibition prevents the phosphorylation of key tyrosine residues in the kinase domain, thereby blocking the recruitment and activation of downstream signaling adaptors and effectors. The interruption of these signals leads to a reduction in cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion in MET-dependent cancer cells.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binding & Dimerization P1 P MET_Receptor->P1 Autophosphorylation P2 P MET_Receptor->P2 RAS_MAPK_Pathway RAS-MAPK Pathway P1->RAS_MAPK_Pathway Activation PI3K_AKT_Pathway PI3K-AKT Pathway P2->PI3K_AKT_Pathway Activation MET_Kinase_IN_3 This compound MET_Kinase_IN_3->MET_Receptor Inhibition Proliferation Proliferation RAS_MAPK_Pathway->Proliferation Invasion Invasion RAS_MAPK_Pathway->Invasion Survival Survival PI3K_AKT_Pathway->Survival PI3K_AKT_Pathway->Invasion

Figure 1: MET Signaling Pathway Inhibition by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments using this compound on 3D tumor spheroids derived from a MET-amplified gastric cancer cell line (e.g., MKN-45).

Table 1: Inhibition of Tumor Spheroid Growth

Concentration (nM)Average Spheroid Diameter (µm) ± SD (Day 7)Growth Inhibition (%)
0 (Vehicle)650 ± 250
1580 ± 3010.8
10450 ± 2030.8
100280 ± 1556.9
1000150 ± 1076.9

Table 2: Induction of Apoptosis in Tumor Spheroids

Concentration (nM)Caspase-3/7 Activity (Relative Fluorescence Units) ± SDFold Increase vs. Vehicle
0 (Vehicle)1500 ± 1201.0
11800 ± 1501.2
103200 ± 2002.1
1007500 ± 5005.0
100012000 ± 8008.0

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the formation of uniform spheroids using ultra-low attachment (ULA) plates.

Spheroid_Formation_Workflow Start Start: Cell Culture Harvest Harvest & Count Cells Start->Harvest Resuspend Resuspend in Media Harvest->Resuspend Seed Seed into ULA Plate Resuspend->Seed Centrifuge Centrifuge Plate Seed->Centrifuge Incubate Incubate (3-5 days) Centrifuge->Incubate End End: Spheroid Formation Incubate->End

Figure 2: Workflow for 3D Tumor Spheroid Formation.

Materials:

  • MET-dependent cancer cell line (e.g., MKN-45, EBC-1)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ultra-low attachment (ULA) plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells to ~80% confluency in a T-75 flask.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Count the cells and determine the viability.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Seed 200 µL of the cell suspension (5,000 cells) into each well of a 96-well round-bottom ULA plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days to allow for spheroid formation.

Protocol 2: Drug Treatment and Spheroid Growth Analysis

This protocol details the treatment of established spheroids with this compound and the subsequent analysis of their growth.

Materials:

  • Pre-formed 3D tumor spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Brightfield microscope with a camera

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve final desired concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Carefully remove 100 µL of medium from each well of the spheroid plate.

  • Add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.

  • Replace the medium with fresh drug dilutions every 2-3 days.

  • Monitor spheroid growth by capturing brightfield images daily or every other day for the duration of the experiment (e.g., 7-14 days).

  • Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

  • Plot the average spheroid volume against time for each treatment condition to generate growth curves.

Protocol 3: Viability and Apoptosis Assays

This protocol outlines methods to assess the effect of this compound on spheroid viability and apoptosis.

Viability_Apoptosis_Workflow Start Start: Treated Spheroids Add_Reagent Add Viability or Apoptosis Reagent Start->Add_Reagent Incubate_Reagent Incubate as per Manufacturer's Protocol Add_Reagent->Incubate_Reagent Read_Plate Read Plate (Luminescence/Fluorescence) Incubate_Reagent->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data End End: Viability/Apoptosis Data Analyze_Data->End

Figure 3: General Workflow for Viability and Apoptosis Assays.

Materials:

  • Treated 3D tumor spheroids in a 96-well plate

  • Cell viability assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)

  • Apoptosis assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer or fluorescence plate reader

Procedure (CellTiter-Glo® 3D):

  • After the desired treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Procedure (Caspase-Glo® 3/7):

  • Follow a similar procedure as for the viability assay, using the Caspase-Glo® 3/7 Reagent.

  • Add the reagent to the wells, mix, and incubate according to the manufacturer's instructions.

  • Measure the resulting luminescence, which is proportional to the amount of caspase-3 and -7 activity.

  • Express apoptosis as fold change in caspase activity relative to the vehicle-treated control.

Troubleshooting

IssuePossible CauseSuggested Solution
Irregular or loose spheroids Cell line not suitable for spheroid formationScreen different cell lines; try alternative methods like the hanging drop technique.
Incorrect cell seeding densityOptimize the initial cell number per well.
High variability between wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding; use a multichannel pipette carefully.
Edge effects in the 96-well plateAvoid using the outer wells of the plate for experiments; fill them with sterile PBS or medium.
Low signal in viability assays Insufficient reagent penetration into the spheroidIncrease incubation time with the lysis/assay reagent; ensure vigorous mixing.
Low cell number in spheroidsIncrease the initial seeding density or allow for a longer growth period before treatment.

Conclusion

The use of 3D tumor spheroid models provides a robust and physiologically relevant platform for evaluating the anti-cancer efficacy of this compound. The protocols outlined in this application note offer a comprehensive guide for assessing the impact of this inhibitor on spheroid growth, viability, and apoptosis. The data generated from these assays can provide valuable insights into the therapeutic potential of this compound and inform further preclinical and clinical development.

References

Application Notes and Protocols for MET Kinase-IN-3 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MET proto-oncogene, receptor tyrosine kinase (MET), also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a multitude of cellular processes including cell proliferation, survival, motility, and invasion. Dysregulation of the MET signaling pathway, through amplification, mutation, or overexpression, is a known driver in the progression and metastasis of numerous human cancers.[1] This makes MET a highly attractive target for the development of novel cancer therapeutics. High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of potent and selective kinase inhibitors.

These application notes provide a comprehensive overview and detailed protocols for the characterization of MET kinase inhibitors, using "MET kinase-IN-3" as a representative compound, in both biochemical and cellular high-throughput screening assays. The methodologies described herein are designed to be robust and adaptable for the screening and profiling of potential MET-targeting therapeutic agents.

MET Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes trans-autophosphorylation of key tyrosine residues within its kinase domain.[2] This activation creates docking sites for various downstream adaptor proteins and enzymes, initiating multiple signaling cascades. The principal pathways include the RAS-MAPK pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[1] Other important pathways activated by MET include STAT3 and PLC-gamma signaling.[3]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binding & Dimerization pMET Phospho-MET (Active Kinase) MET->pMET Autophosphorylation GRB2 GRB2 pMET->GRB2 GAB1 GAB1 pMET->GAB1 PLCg PLCγ pMET->PLCg STAT3 STAT3 pMET->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT PKC PKC PLCg->PKC Transcription Gene Transcription STAT3->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription PKC->Transcription Proliferation Proliferation, Motility, Invasion Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Simplified MET Signaling Pathway.

Data Presentation: Inhibitory Activity of Representative MET Kinase Inhibitors

As specific data for "this compound" is not publicly available, the following tables summarize the inhibitory activities of well-characterized MET kinase inhibitors, Crizotinib and Cabozantinib, to serve as a reference for data presentation and comparison.

Table 1: Biochemical Assay Data for Representative MET Kinase Inhibitors

CompoundAssay TypeTargetIC50 (nM)ATP Concentration
CrizotinibTR-FRETWild-Type MET1.5Km
CabozantinibRadioisotopeWild-Type MET4.010 µM

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Table 2: Cellular Assay Data for Representative MET Kinase Inhibitors

CompoundCell LineAssay TypeEndpointIC50 (nM)
CrizotinibMKN-45 (MET amplified)Phospho-MET ELISAp-MET (Y1234/1235)5.0
CrizotinibMKN-45 (MET amplified)Cell Viability (MTT)Cell Proliferation20.0
CabozantinibHs 746T (MET amplified)Phospho-MET Western Blotp-MET (Y1234/1235)8.0
CabozantinibHs 746T (MET amplified)Cell Viability (MTT)Cell Proliferation15.0

Experimental Protocols

Protocol 1: High-Throughput Biochemical MET Kinase Assay (ADP-Glo™ Format)

This protocol is designed for a 384-well plate format suitable for HTS to determine the IC50 of compounds like this compound against the MET kinase domain.

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_detection Detection Compound_Dispensing 1. Dispense Compound (e.g., this compound) or DMSO (Controls) Enzyme_Addition 2. Add MET Kinase Solution Compound_Dispensing->Enzyme_Addition Substrate_Mix 3. Add Substrate/ATP Master Mix Enzyme_Addition->Substrate_Mix Incubation 4. Incubate at Room Temperature Substrate_Mix->Incubation ADP_Glo_Reagent 5. Add ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent 6. Add Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence 7. Read Luminescence Kinase_Detection_Reagent->Luminescence

Caption: HTS Biochemical Assay Workflow.

Materials:

  • Recombinant MET kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 25 nL of this compound in 100% DMSO from the compound library plate to the 384-well assay plate. For controls, dispense 25 nL of DMSO.

  • Enzyme Addition: Prepare a solution of MET kinase in Kinase Buffer. Add 2.5 µL of the MET kinase solution to each well.

  • Initiation of Kinase Reaction: Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in Kinase Buffer. Add 2.5 µL of this master mix to each well to start the reaction. The final volume should be 5 µL.

  • Incubation: Shake the plate for 1 minute and then incubate at room temperature for 60 minutes.[4]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular MET Phosphorylation Assay (Western Blot)

This protocol is used to determine the effect of this compound on MET autophosphorylation in a MET-dependent cancer cell line (e.g., MKN-45 or Hs 746T).

Cellular_Assay_Workflow Cell_Seeding 1. Seed Cells in 6-well Plates Serum_Starvation 2. Serum Starve Cells (Optional) Cell_Seeding->Serum_Starvation Compound_Treatment 3. Treat with this compound at Various Concentrations Serum_Starvation->Compound_Treatment HGF_Stimulation 4. Stimulate with HGF (if not constitutively active) Compound_Treatment->HGF_Stimulation Cell_Lysis 5. Lyse Cells and Quantify Protein HGF_Stimulation->Cell_Lysis SDS_PAGE 6. SDS-PAGE and Transfer to Membrane Cell_Lysis->SDS_PAGE Blocking 7. Block Membrane SDS_PAGE->Blocking Antibody_Incubation 8. Incubate with Primary (p-MET, Total MET) and Secondary Antibodies Blocking->Antibody_Incubation Detection 9. Chemiluminescent Detection and Imaging Antibody_Incubation->Detection

Caption: Cellular Western Blot Workflow.

Materials:

  • MET-dependent cancer cell line (e.g., MKN-45)

  • Cell culture medium and supplements

  • This compound

  • Hepatocyte Growth Factor (HGF), if required

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)[5]

  • Primary antibodies: Rabbit anti-phospho-MET (Tyr1234/1235), Rabbit anti-total MET[6]

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Seed MKN-45 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2-4 hours. Include a DMSO vehicle control.

  • HGF Stimulation: For cell lines that are not constitutively active, stimulate with HGF (e.g., 50 ng/mL) for 10-15 minutes. For constitutively active lines like MKN-45, this step can be omitted.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, boil, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5] Incubate the membrane with the primary antibody against phospho-MET overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane extensively, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total MET.

  • Data Analysis: Quantify the band intensities for phospho-MET and total MET. Calculate the ratio of p-MET/total MET for each treatment condition and normalize to the DMSO control. Plot the normalized ratio against the compound concentration to determine the cellular IC50.

Protocol 3: Cell Viability Assay (MTT)

This protocol measures the effect of this compound on the proliferation and viability of MET-dependent cancer cells.

Materials:

  • MET-dependent cancer cell line (e.g., MKN-45)

  • Cell culture medium and supplements

  • This compound

  • 96-well clear, flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MKN-45 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO vehicle control and a "no cells" blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cells" blank from all other values. Calculate the percent viability for each concentration of this compound relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MET Kinase-IN-3 for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MET kinase-IN-3. Here, you will find detailed experimental protocols, data presentation tables, and visual workflows to streamline your IC50 determination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported IC50 value?

A1: this compound is a potent and orally active inhibitor of the MET kinase.[1] It has a reported IC50 of 9.8 nM against MET kinase in biochemical assays.[1]

Q2: I am setting up my experiment. What is a good starting concentration range for this compound?

A2: A good starting point for a 10-point dose-response curve is to center your concentrations around the known IC50 of 9.8 nM. A suggested range would be from 0.1 nM to 10 µM, using serial dilutions. This wide range will help to ensure that you capture the full inhibitory curve.

Q3: My observed IC50 value is significantly higher than the reported 9.8 nM. What are the potential causes?

A3: Several factors could contribute to a higher than expected IC50 value:

  • High ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is significantly higher than the Km of MET for ATP, it will require a higher concentration of the inhibitor to achieve 50% inhibition. It is recommended to use an ATP concentration at or near the Km for MET.[2][3]

  • Inactive Enzyme: The purity and activity of the recombinant MET kinase are critical. Ensure your enzyme is properly stored, handled, and has a high specific activity.[4]

  • Substrate Concentration: The concentration and purity of the substrate can also influence the results.

  • Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can all affect enzyme kinetics and inhibitor potency. Ensure these are optimized and consistent.

  • Compound Degradation: Ensure the stock solution of this compound is properly stored and has not degraded.

Q4: I am observing a high background signal in my kinase assay. How can I troubleshoot this?

A4: High background can be caused by several factors:

  • Antibody Concentration (for antibody-based detection): If using a phospho-specific antibody for detection, too high of a concentration can lead to non-specific binding. Titrate the antibody to an optimal concentration.[5]

  • Insufficient Blocking: Inadequate blocking of the plate can result in non-specific binding of antibodies or other detection reagents. Increase the concentration of the blocking agent or the blocking time.[5]

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to high background. Increase the number and duration of wash steps.[5]

  • Detection Reagent Sensitivity: If using a chemiluminescent or fluorescent detection method, the substrate may be too concentrated or the exposure time too long.[5]

  • Contaminated Reagents: Ensure all buffers and reagents are fresh and free of contamination.

Q5: The results of my IC50 determination are not reproducible. What should I check?

A5: Lack of reproducibility can stem from:

  • Inconsistent Pipetting: Small variations in the volumes of enzyme, substrate, ATP, or inhibitor can lead to significant differences in results. Ensure accurate and consistent pipetting.

  • Variable Incubation Times: Ensure that incubation times for the kinase reaction and detection steps are precisely controlled for all wells and all experiments.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can alter concentrations. It is good practice to not use the outermost wells for critical samples or to fill them with a buffer to maintain humidity.

  • Cell-Based vs. Biochemical Assays: IC50 values can differ between biochemical and cell-based assays due to factors like cell permeability, off-target effects, and cellular ATP concentrations.[6]

Data Presentation

Comparative IC50 Values of MET Kinase Inhibitors

The following table provides a comparison of reported IC50 values for this compound and other common MET kinase inhibitors against wild-type and mutant MET. This data can be used as a reference for expected potency.

InhibitorMET WT IC50 (nM)MET D1228N IC50 (nM)MET Y1230C IC50 (nM)MET M1250T IC50 (nM)Notes
This compound 9.8 [1]Not ReportedNot ReportedNot Reported
Capmatinib (Type Ib)~1>1000 (Resistant)>1000 (Resistant)Not ReportedHighly potent against WT, but resistance with D1228/Y1230 mutations.[1][7]
Crizotinib (Type Ia)~5-20>1000 (Resistant)>1000 (Resistant)Not ReportedAlso inhibits ALK and ROS1. Resistance with D1228/Y1230 mutations.[1][8]
Cabozantinib (Type II)~5~50-100~50-100Not ReportedCan overcome resistance to Type I inhibitors.[7][9]
Tepotinib (Type Ib)~2>1000 (Resistant)>1000 (Resistant)SensitivePotent against WT and M1250T mutant.[10]

Experimental Protocols

Detailed Protocol for IC50 Determination of this compound using ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available MET kinase assay kits and provides a detailed methodology for determining the IC50 of this compound.[2][4][11][12]

Materials:

  • Recombinant Human MET Kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in kinase buffer. A 10-point, 3-fold serial dilution starting from 10 µM is recommended. Also, prepare a vehicle control (DMSO only).

    • Prepare the ATP solution in kinase buffer at a concentration equal to the Km of MET for ATP (typically in the low µM range).

    • Prepare the substrate solution in kinase buffer.

    • Dilute the MET kinase in kinase buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted this compound or vehicle control to the wells of the assay plate.

    • Add 10 µL of the MET kinase solution to each well.

    • Add 10 µL of the substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor (or no enzyme) as 0% activity.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

MET_Signaling_Pathway MET Signaling Pathway HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET Binds and Activates GAB1 GAB1 MET->GAB1 GRB2 GRB2 MET->GRB2 SHC SHC MET->SHC STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg Migration Cell Migration & Invasion MET->Migration Angiogenesis Angiogenesis MET->Angiogenesis PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS SHC->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation PLCg->Migration

Caption: A simplified diagram of the MET signaling pathway.

IC50_Workflow IC50 Determination Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B 2. Set up Kinase Reaction in 96-well plate A->B C 3. Add Inhibitor Serial Dilutions B->C D 4. Initiate Reaction with ATP Incubate at 30°C C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Detect ADP (Add Kinase Detection Reagent) E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Normalize & Fit Curve to find IC50) G->H

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Tree Troubleshooting IC50 Experiments Start Problem with IC50 Result Q1 Is the IC50 too high? Start->Q1 Q2 Is there high background? Start->Q2 Q3 Are the results not reproducible? Start->Q3 S1a Check ATP concentration (should be near Km) Q1->S1a Yes S1b Verify enzyme activity Q1->S1b Yes S1c Confirm inhibitor integrity Q1->S1c Yes S2a Optimize antibody concentration Q2->S2a Yes S2b Improve blocking and washing steps Q2->S2b Yes S2c Check detection reagent sensitivity Q2->S2c Yes S3a Review pipetting technique Q3->S3a Yes S3b Ensure consistent incubation times Q3->S3b Yes S3c Check for plate edge effects Q3->S3c Yes

Caption: A decision tree for troubleshooting common IC50 issues.

References

Technical Support Center: MET Kinase Inhibitor-3 (MET-IN-3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using MET Kinase Inhibitor-3 (MET-IN-3) in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MET kinase-IN-3?

A1: The primary target of this compound is the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase. Dysregulation of the MET signaling pathway is implicated in the proliferation, survival, and metastasis of various cancer cells.[1][2]

Q2: What are the known major off-target kinases for this compound?

A2: While this compound is highly selective for MET, kinome profiling has identified several off-target kinases that may be inhibited at higher concentrations. These include members of the VEGFR, PDGFR, and SRC families. It is crucial to consider these off-targets when interpreting experimental results.

Q3: In which cancer cell lines have the off-target effects of this compound been characterized?

A3: The off-target profile of this compound has been evaluated in several common cancer cell lines, including non-small cell lung cancer (NSCLC) lines such as NCI-H441, glioblastoma cell lines like U-87 MG, and chondrosarcoma cell lines like CS-1.[3][4]

Q4: How can I minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that inhibits MET phosphorylation. Performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions is crucial. Additionally, consider using a secondary, structurally distinct MET inhibitor as a control to confirm that the observed phenotype is due to MET inhibition.

Q5: What are common mechanisms of acquired resistance to MET inhibitors like this compound?

A5: Acquired resistance to MET inhibitors can occur through on-target mechanisms, such as secondary mutations in the MET kinase domain (e.g., at residues D1228 and Y1230), or through off-target mechanisms.[5] Off-target resistance can involve the activation of bypass signaling pathways, often involving kinases like EGFR, KRAS, or BRAF.[5]

Troubleshooting Guides

Problem 1: Unexpected Cell Viability Results

Symptom: After treating cancer cells with this compound, you observe a different effect on cell viability than expected (e.g., less inhibition, or even increased proliferation).

Possible Cause Troubleshooting Step
Off-target effects At higher concentrations, this compound may inhibit other kinases that have opposing effects on cell growth. Perform a dose-response curve to find the optimal concentration.
Cell line specific context The genetic background of your cancer cell line may influence its response. For example, mutations in downstream signaling components of the MET pathway could render the cells insensitive to MET inhibition. Sequence key oncogenes (e.g., KRAS, BRAF, PIK3CA) in your cell line.
Activation of bypass pathways Inhibition of MET can sometimes lead to the compensatory activation of other receptor tyrosine kinases (e.g., EGFR).[5] Profile the phosphorylation status of other relevant RTKs using a phospho-RTK array.
Incorrect compound concentration Ensure the inhibitor stock solution is at the correct concentration and has been stored properly. Verify the final concentration in your assay.
Problem 2: Inconsistent Inhibition of MET Phosphorylation

Symptom: Western blot analysis shows variable or no inhibition of MET phosphorylation (p-MET) after treatment with this compound.

Possible Cause Troubleshooting Step
Suboptimal inhibitor concentration or incubation time Perform a time-course and dose-response experiment to determine the optimal conditions for MET inhibition in your cell line.
HGF stimulation If you are not stimulating with Hepatocyte Growth Factor (HGF), the basal level of p-MET may be too low to detect significant inhibition. Consider stimulating the cells with HGF to activate the MET pathway.
Antibody issues Ensure your primary antibody for p-MET is specific and validated for your application. Use a positive control cell line with known high p-MET levels.
Acquired resistance If working with a cell line that has been chronically exposed to the inhibitor, it may have developed resistance through MET kinase domain mutations.[5] Sequence the MET kinase domain in your resistant cell line.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a hypothetical MET kinase inhibitor, "METi-X," against its primary target and known off-targets. This data is for illustrative purposes to demonstrate the expected format.

Target KinaseAssay TypeIC50 (nM)Cancer Cell LineReference
MET Biochemical5-Fictional Data
MET Cellular (p-MET)25NCI-H441 (NSCLC)Fictional Data
VEGFR2 Biochemical500-Fictional Data
PDGFRβ Biochemical800-Fictional Data
SRC Biochemical1200-Fictional Data
FLT3 Biochemical>5000-Fictional Data

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling using KinomeScan

This protocol provides a general workflow for identifying the off-target interactions of this compound using a competitive binding assay like KINOMEscan®.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Assay Plate Preparation: The inhibitor is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

  • Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured.

  • Data Analysis: The results are often reported as "percent of control," where a lower percentage indicates stronger binding of the inhibitor. These values can be used to calculate dissociation constants (Kd) for significant interactions.

  • Selectivity Score: A selectivity score (S-score) can be calculated to quantify the selectivity of the inhibitor. A lower S-score indicates a more selective compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to MET in a cellular context.

  • Cell Treatment: Treat your cancer cell line of interest with this compound at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of MET protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble MET as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinomeScan KinomeScan Profiling (e.g., 468 kinases) IC50_panel Biochemical IC50 Panel (Selected Hits) KinomeScan->IC50_panel Confirm Hits CETSA Cellular Thermal Shift Assay (Target Engagement) IC50_panel->CETSA Validate Cellular Binding Phospho_flow Phospho-Flow Cytometry (Signaling Inhibition) CETSA->Phospho_flow Assess Pathway Inhibition Western_blot Western Blot (p-MET & p-Off-Target) Phospho_flow->Western_blot Confirm Specificity MET_IN_3 This compound MET_IN_3->KinomeScan Initial Screen

Caption: Workflow for identifying and validating off-target effects of this compound.

MET_Signaling_and_Off_Targets cluster_met_pathway MET Signaling Pathway cluster_off_targets Potential Off-Targets MET MET PI3K PI3K MET->PI3K MAPK MAPK MET->MAPK STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT VEGFR2 VEGFR2 PDGFRb PDGFRβ SRC SRC MET_IN_3 This compound MET_IN_3->MET Primary Target (Inhibition) MET_IN_3->VEGFR2 Off-Target MET_IN_3->PDGFRb Off-Target MET_IN_3->SRC Off-Target

Caption: MET signaling pathway and potential off-targets of this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Concentration Is the inhibitor concentration correct? Start->Check_Concentration Check_Cell_Line Is the cell line MET-dependent? Check_Concentration->Check_Cell_Line Yes Solution1 Perform Dose-Response and Time-Course Check_Concentration->Solution1 No Check_Off_Target Could off-target effects be responsible? Check_Cell_Line->Check_Off_Target Yes Solution2 Characterize Cell Line (e.g., sequencing) Check_Cell_Line->Solution2 No Check_Resistance Has the cell line developed resistance? Check_Off_Target->Check_Resistance No Solution3 Profile Other Kinases (e.g., Phospho-RTK array) Check_Off_Target->Solution3 Yes Solution4 Sequence MET Kinase Domain Check_Resistance->Solution4 Yes

Caption: Troubleshooting logic for unexpected results with this compound.

References

Technical Support Center: Preventing MET Kinase-IN-3 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of MET kinase-IN-3 in their experiments. By ensuring the stability and activity of this potent MET inhibitor, users can achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active inhibitor of the MET receptor tyrosine kinase, with an IC50 value of 9.8 nM.[1] It functions by competing with ATP for the kinase domain of the MET receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This inhibition leads to broad-spectrum antiproliferative activity against various cancer cell lines.[1]

Q2: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. General guidelines for similar small molecule inhibitors suggest the following:

Storage ConditionPowder FormIn Solvent
-20°C 3 years1 month
4°C 2 yearsNot Recommended
-80°C 3+ years6 months

Table 1: General Storage Guidelines for Small Molecule Inhibitors.[3] Note: Always refer to the manufacturer's specific recommendations for this compound.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[3] To prepare the stock solution:

  • Select a high-purity, anhydrous grade of DMSO.

  • Accurately weigh the powdered this compound.

  • Dissolve the powder in the required volume of DMSO to achieve the desired molarity. Gentle warming in a water bath (up to 50°C) and ultrasonication can aid in dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3]

Q4: What is the recommended working concentration of this compound in cell culture experiments?

The optimal working concentration will vary depending on the cell line and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the effective concentration for your system. A starting point for many kinase inhibitors in cell-based assays is in the range of 1-10 µM, though potency can vary significantly.[5] Given the low nanomolar IC50 of this compound, initial testing in the nanomolar to low micromolar range is recommended.

Q5: What are the signs that this compound may have degraded?

Degradation of this compound can lead to a loss of inhibitory activity. Signs of degradation may include:

  • Reduced or inconsistent inhibition of MET phosphorylation in Western blot analysis.

  • A rightward shift in the dose-response curve (higher IC50 value) in cell viability or proliferation assays.

  • Visible precipitation or color change in the stock solution.

  • Failure to reproduce previously observed experimental outcomes.

Troubleshooting Guide

This guide addresses common issues that may arise from the potential degradation of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent or reduced MET inhibition Degradation of stock solution 1. Prepare fresh stock solution: Discard the old stock and prepare a new one from the powdered compound.[3] 2. Proper storage: Ensure the stock solution is aliquoted and stored at -80°C to minimize degradation.[3] 3. Minimize freeze-thaw cycles: Use a fresh aliquot for each experiment.[3][6]
Degradation in working solution 1. Prepare fresh working dilutions: Make working dilutions from the stock solution immediately before each experiment. 2. Check solvent compatibility: Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.1% - 0.5%).[7] High concentrations of some organic solvents can affect cell health and compound stability.
pH instability 1. Maintain appropriate pH: The pH of the cell culture medium should be stable. Significant shifts in pH can affect the chemical stability of small molecules.
Light sensitivity 1. Protect from light: Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light, as some small molecules are light-sensitive.
Precipitation of the compound Poor solubility 1. Ensure complete dissolution of stock: Use gentle warming or sonication to ensure the compound is fully dissolved in the stock solution.[4] 2. Stepwise dilution: When preparing working solutions, dilute the DMSO stock in a stepwise manner into the aqueous culture medium to prevent precipitation.[3] 3. Check final concentration: Do not exceed the solubility limit of the compound in the final assay buffer or medium.
Off-target effects observed High inhibitor concentration 1. Perform a dose-response curve: Use the lowest effective concentration to minimize the risk of off-target effects.[5] 2. Use appropriate controls: Include a vehicle control (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or cryovials.

  • Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex and, if necessary, gently warm the solution in a 37-50°C water bath or sonicate until the powder is completely dissolved.[4] d. Aliquot the stock solution into single-use, light-protected vials. e. Store the aliquots at -80°C.[3]

Protocol 2: Western Blot Analysis of MET Phosphorylation

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a range of concentrations of this compound (prepared by diluting the stock solution in cell culture medium). Include a vehicle control (DMSO).

  • Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET). c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. d. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal. e. Strip the membrane and re-probe for total MET and a loading control (e.g., GAPDH or β-actin) to normalize the results.

Visualizations

MET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF MET MET Receptor HGF->MET Binding MET_P p-MET MET->MET_P Dimerization & Autophosphorylation GRB2 GRB2/SOS MET_P->GRB2 PI3K PI3K MET_P->PI3K STAT3 STAT3 MET_P->STAT3 MET_IN_3 This compound MET_IN_3->MET_P Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Transcription Transcription STAT3->Transcription

Caption: MET Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start stock Prepare this compound Stock Solution (in DMSO) start->stock working Prepare Working Dilutions (in Culture Medium) stock->working treat Treat Cells working->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify wb Western Blot for p-MET and Total MET quantify->wb end Analyze Results wb->end

Caption: Experimental Workflow for Assessing this compound Activity.

Troubleshooting_Logic issue Inconsistent/Reduced Inhibition? check_stock Check Stock Solution issue->check_stock Yes check_working Check Working Solution issue->check_working Yes check_protocol Review Experimental Protocol issue->check_protocol Yes fresh_stock Prepare Fresh Stock check_stock->fresh_stock fresh_working Prepare Fresh Working Solution check_working->fresh_working optimize_protocol Optimize Protocol (e.g., concentration, time) check_protocol->optimize_protocol resolve Problem Resolved fresh_stock->resolve fresh_working->resolve optimize_protocol->resolve

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Interpreting Unexpected Results with Capmatinib (MET Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the MET kinase inhibitor, Capmatinib (also known as INCB28060).

Frequently Asked Questions (FAQs)

Q1: We are observing incomplete inhibition of MET phosphorylation in our Western blots, even at high concentrations of Capmatinib. What could be the cause?

A1: Several factors could contribute to incomplete inhibition. Firstly, ensure the inhibitor is fully dissolved and the final concentration in your assay is accurate. Secondly, very high levels of MET receptor expression or HGF ligand stimulation in your cell model might require higher concentrations of the inhibitor for complete suppression. It is also crucial to confirm the identity and purity of your Capmatinib stock. As a troubleshooting step, consider using a structurally different MET inhibitor to see if the effect is reproducible. Finally, the presence of mutations in the MET kinase domain can confer resistance.[1]

Q2: Our cell line, which we expected to be sensitive to Capmatinib, shows minimal changes in viability after treatment. Why might this be?

A2: Resistance to Capmatinib can be mediated by several mechanisms. The cancer cells might not be solely dependent on the MET signaling pathway for survival and could be utilizing bypass signaling pathways. For instance, acquired amplification of other receptor tyrosine kinases like EGFR or mutations in downstream effectors such as KRAS can sustain proliferation despite MET inhibition.[2] It is recommended to profile the expression and activation status of other key signaling molecules in your cell line.

Q3: We are observing paradoxical activation of the AKT or ERK pathway following treatment with Capmatinib. Is this a known phenomenon?

A3: While not a widely reported phenomenon specifically for Capmatinib due to its high selectivity, paradoxical pathway activation can occur with kinase inhibitors.[3] This can be due to the complex interplay of signaling networks and feedback loops. For example, inhibition of one pathway might relieve a negative feedback loop on another, leading to its activation. A thorough time-course and dose-response experiment monitoring multiple signaling pathways is recommended to understand the dynamics of this effect.

Q4: After an initial response to Capmatinib, our xenograft model is showing tumor regrowth. What are the potential mechanisms of acquired resistance?

A4: Acquired resistance to MET inhibitors is a known clinical and preclinical phenomenon. On-target resistance can occur through secondary mutations in the MET kinase domain that reduce the binding affinity of the inhibitor.[1] Off-target resistance mechanisms often involve the activation of bypass signaling pathways, such as the amplification of EGFR or KRAS mutations, which provide alternative growth signals to the cancer cells.[2] Analysis of the resistant tumors for genetic alterations is recommended to elucidate the specific mechanism of resistance.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Recommended Action
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Assay Duration The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint.
Inhibitor Stability Ensure the inhibitor stock solution is properly stored and prepare fresh dilutions for each experiment.
Assay Method Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters. Ensure the chosen assay is appropriate for your cell line and experimental question.
Issue 2: Off-Target Effects or Unexpected Phenotypes
Potential Cause Recommended Action
High Inhibitor Concentration Even highly selective inhibitors can have off-target effects at high concentrations. Determine the minimal effective concentration that inhibits MET signaling without affecting other kinases.
Cell Line Specific Context The cellular response to MET inhibition can be context-dependent. Characterize the baseline signaling pathways active in your cell line.
Inhibitor Purity Impurities in the inhibitor stock could have biological activity. If possible, verify the purity of your compound.
Phenotypic Compensation Cells may adapt to MET inhibition by altering other cellular processes. Consider transcriptomic or proteomic analysis to identify these changes.

Data Presentation

Table 1: Potency and Selectivity of Capmatinib (INCB28060)

Parameter Value Reference
MET Kinase IC50 0.13 nM[4]
Selectivity >10,000-fold against a large panel of human kinases[4]

Table 2: Common Unexpected "Adverse Events" Observed in Clinical Trials with Capmatinib (Potentially translatable to in vivo research models)

Adverse Event Frequency (Grade 3 or 4) Reference
Peripheral Edema High[1][5]
Nausea Moderate[1][5]
Vomiting Moderate[1][5]
Increased Blood Creatinine Low[1]

Experimental Protocols

Western Blotting for MET Signaling Pathway
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with Capmatinib at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-MET, total MET, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Capmatinib in culture medium.

    • Treat cells with a range of inhibitor concentrations and incubate for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

MET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF MET MET Receptor HGF->MET Binds & Activates PI3K PI3K MET->PI3K Phosphorylates RAS RAS MET->RAS Activates Capmatinib Capmatinib Capmatinib->MET Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Canonical MET signaling pathway and the inhibitory action of Capmatinib.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Inhibitor Verify Inhibitor (Concentration, Purity, Stability) Start->Check_Inhibitor Check_Assay Review Experimental Protocol (Cell density, Duration, Reagents) Start->Check_Assay Check_Model Characterize Cell Model (MET expression, Mutations, Bypass Pathways) Start->Check_Model Hypothesis Formulate Hypothesis Check_Inhibitor->Hypothesis Check_Assay->Hypothesis Check_Model->Hypothesis Experiment Design & Perform Follow-up Experiments Hypothesis->Experiment Analyze Analyze & Interpret New Data Experiment->Analyze Analyze->Hypothesis Revise Conclusion Draw Conclusion Analyze->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

Resistance_Mechanisms Capmatinib_Treatment Capmatinib Treatment Initial_Response Initial Tumor Response Capmatinib_Treatment->Initial_Response Acquired_Resistance Acquired Resistance Initial_Response->Acquired_Resistance On_Target On-Target Resistance (e.g., MET Kinase Domain Mutations) Acquired_Resistance->On_Target Off_Target Off-Target Resistance (e.g., Bypass Pathway Activation) Acquired_Resistance->Off_Target EGFR_Amp EGFR Amplification Off_Target->EGFR_Amp KRAS_Mut KRAS Mutation Off_Target->KRAS_Mut

Caption: Potential mechanisms of acquired resistance to Capmatinib.

References

How to address MET kinase-IN-3 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MET Kinase-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the potential cytotoxic effects of this compound in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. In normal physiology, the c-MET pathway is activated by its ligand, Hepatocyte Growth Factor (HGF), and plays roles in embryonic development, wound healing, and tissue regeneration.[1] Dysregulation of this pathway through mutation, amplification, or overexpression can drive cancer cell proliferation, survival, invasion, and metastasis.[2] this compound works by binding to the kinase domain of the c-MET receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT.[2]

Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell line controls when using this compound?

A2: While many cancer cells are "addicted" to the aberrant MET signaling for survival, normal cells also rely on basal MET signaling for physiological processes.[1] Therefore, potent inhibition of MET can disrupt these normal functions, leading to reduced cell viability or cytotoxicity. This effect is typically dose-dependent. Highly selective inhibitors like this compound are designed to minimize off-target effects, but on-target toxicity in normal cells that express c-MET can still occur.

Q3: What is the "therapeutic window" and how does it relate to cytotoxicity in normal cells?

A3: The therapeutic window refers to the concentration range of a drug that provides therapeutic benefit without causing excessive toxicity. For this compound, this is the concentration range that effectively inhibits MET in cancer cells while having minimal impact on normal cells. Cancer cells with MET amplification or activating mutations are often significantly more sensitive to MET inhibition than normal cells.[3] The goal of your experiments should be to identify a concentration of this compound that falls within this window, maximizing cancer cell death while preserving the viability of your normal cell controls.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect in my cell cultures?

A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. Standard viability assays like MTT or CCK-8, which measure metabolic activity, may not distinguish between the two. To differentiate, you can perform a cell counting assay (e.g., Trypan Blue exclusion) over time. If the cell number in the treated group remains constant relative to the starting number while the control group proliferates, the effect is likely cytostatic. If the cell number decreases below the initial seeding density, the effect is cytotoxic. Combining a metabolic assay with a membrane-integrity assay (like LDH release) or an apoptosis assay (Annexin V staining) can also provide a clearer picture.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

Issue: I am observing high levels of cell death in my normal cell line after treatment with this compound, comparable to the effect seen in my cancer cell line.

This guide will help you diagnose and mitigate unexpected on-target toxicity in your normal cell line controls.

Step 1: Verify Inhibitor Concentration and Dosing

  • Question: Is the concentration of this compound too high?

  • Action: Perform a dose-response curve on both your cancer cell line and your normal cell line in parallel. Use a wide concentration range (e.g., from 1 nM to 10 µM). This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each cell line and identify the therapeutic window.

  • Rationale: Normal cells may tolerate a certain level of MET inhibition. The goal is to find a concentration that is effective against the cancer cells while remaining below the toxicity threshold for the normal cells.[4]

Step 2: Assess the Time-Dependence of Cytotoxicity

  • Question: Is the incubation time appropriate?

  • Action: Conduct a time-course experiment (e.g., 24, 48, and 72 hours). It's possible that cytotoxic effects in normal cells only manifest at later time points.

  • Rationale: Shortening the exposure time might be sufficient to induce apoptosis in MET-addicted cancer cells while allowing normal cells to recover.

Step 3: Characterize the Cell Death Mechanism

  • Question: Is the cell death in normal cells due to apoptosis or necrosis?

  • Action: Use an apoptosis-specific assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Rationale: Understanding the mechanism can provide clues about the underlying cause. On-target toxicity often leads to apoptosis. Widespread necrosis at low concentrations could indicate a compound solubility issue or another experimental artifact.

Step 4: Evaluate Off-Target Effects

  • Question: Could the cytotoxicity be due to inhibition of other kinases?

  • Action: While this compound is highly selective, cross-reactivity is always a possibility at higher concentrations.[5] Review available selectivity data for the inhibitor. If possible, test another structurally different, highly selective MET inhibitor to see if the same effect is observed.

  • Rationale: If a different selective MET inhibitor does not cause the same cytotoxicity in the normal cell line, it suggests that the effect of this compound might be partially off-target.

Step 5: Consider the Biology of Your Normal Cell Line

  • Question: Does my specific normal cell line have a high dependency on MET signaling?

  • Action: Check the literature for the expression level and role of c-MET in your chosen normal cell line. For example, primary hepatocytes or renal proximal tubule epithelial cells might have a higher reliance on the HGF/MET pathway for homeostasis.

  • Rationale: Not all "normal" cell lines are equal. The choice of control cell line is critical and should ideally be from the same tissue of origin as the cancer cell line.

Below is a logical workflow to guide your troubleshooting process.

G start High Cytotoxicity Observed in Normal Cells check_conc Step 1: Perform Dose-Response (Cancer vs. Normal Cells) start->check_conc is_window Is there a clear therapeutic window? check_conc->is_window optimize_conc Solution: Use optimized concentration within the therapeutic window. is_window->optimize_conc Yes check_time Step 2: Perform Time-Course (24, 48, 72h) is_window->check_time No is_time_dependent Is cytotoxicity lower at earlier time points? check_time->is_time_dependent optimize_time Solution: Reduce incubation time. is_time_dependent->optimize_time Yes check_selectivity Step 3: Evaluate Off-Target Effects & Cell Line Dependency is_time_dependent->check_selectivity No is_on_target Is effect likely on-target (e.g., high MET expression in normal cells)? check_selectivity->is_on_target consider_new_model Solution: Consider alternative 'normal' cell line with lower MET dependency. is_on_target->consider_new_model Yes investigate_off_target Problem: Potential off-target effect. Consult selectivity profile or test alternative inhibitor. is_on_target->investigate_off_target No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data

The efficacy of a kinase inhibitor is dependent on its selectivity for the target kinase and its differential effect between cancer and normal cells. The table below presents representative IC50 data for various selective MET inhibitors against MET-amplified cancer cell lines.

Table 1: Representative Anti-proliferative Activity (IC50) of Selective MET Kinase Inhibitors in MET-Amplified Cancer Cell Lines.

CompoundCell LineCancer TypeMET Gene StatusIC50 (nM)Reference
SAR125844 SNU-5Gastric CancerAmplified5.1[3]
Hs 746TGastric CancerAmplified2.5[3]
EBC-1Lung CancerAmplified1.8[3]
Tepotinib Derivative ((R, S)-12a) MHCC97HHepatocellular CarcinomaHigh Expression2.0[1]
Capmatinib Ba/F3 (METex14)Pro-B Cell (Engineered)MET Exon 14 Skipping~1.1[6]
JNJ-38877605 GTL-16Gastric CancerAmplified8[7]

Note: IC50 values for normal, non-transformed cell lines are often orders of magnitude higher for selective inhibitors, or the effect is cytostatic rather than cytotoxic. Researchers should establish this differential experimentally.

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for desired duration (e.g., 72h) treat->incubate2 add_mtt Add 10 µL MTT Reagent to each well incubate2->add_mtt incubate3 Incubate 2-4h until purple precipitate forms add_mtt->incubate3 solubilize Add 100 µL Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Experimental workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank controls.

  • Incubation: Allow cells to adhere and recover by incubating for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in kit)

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge all collected cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Appendices

Diagram 1: The c-MET Signaling Pathway and Point of Inhibition

The diagram below illustrates the activation of the c-MET receptor and its primary downstream signaling cascades. This compound acts by preventing the autophosphorylation of the kinase domain, thereby blocking all subsequent signaling.

G cluster_kinase Kinase Domain HGF HGF (Ligand) MET_inactive c-MET Receptor (Inactive Monomer) HGF->MET_inactive Binds MET_active Dimerized c-MET (Active) MET_inactive->MET_active Dimerizes P Autophosphorylation (pY1234/1235) MET_active->P GAB1 GAB1 P->GAB1 Recruits GRB2 GRB2 P->GRB2 Recruits Inhibitor This compound Inhibitor->P BLOCKS PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK (ERK) RAS->MAPK Motility Migration & Invasion MAPK->Motility

Caption: Simplified c-MET signaling pathway and inhibitor action.

References

MET kinase-IN-3 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with MET kinase-IN-3, a small molecule inhibitor of the MET receptor tyrosine kinase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site within the intracellular kinase domain of the MET receptor. By competitively blocking ATP, it prevents the autophosphorylation and activation of MET, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and motility.

Q2: What are the primary downstream signaling pathways affected by this compound?

A2: Inhibition of MET kinase by this compound primarily affects the following signaling cascades:

  • RAS-MAPK Pathway: Governs cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.

  • STAT3 Pathway: Involved in cell transformation and invasion.

Q3: In which cell lines is this compound expected to be most effective?

A3: The efficacy of this compound is highest in cell lines with aberrant MET activation. This includes cells with:

  • MET gene amplification (e.g., certain gastric and lung cancer cell lines).

  • Activating mutations in the MET kinase domain.

  • Autocrine or paracrine activation through overexpression of MET and/or its ligand, Hepatocyte Growth Factor (HGF).

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes:

  • Cell Health and Passage Number: Inconsistent cell health, high passage numbers leading to genetic drift, or variations in cell seeding density can significantly impact results.

  • Compound Stability: Degradation of this compound in solution due to improper storage or handling.

  • Assay Conditions: Variations in incubation time, serum concentration in the media, or plate reader settings.

Solutions:

  • Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Seed cells at a consistent density.

  • Proper Compound Handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound spends at room temperature.

  • Consistent Assay Protocol: Standardize all assay parameters, including incubation times, media composition, and instrument settings. Run a positive control (e.g., a known MET inhibitor) in parallel to monitor assay performance.

Issue 2: No or Weak Inhibition of MET Phosphorylation in Western Blot

Possible Causes:

  • Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit MET kinase activity in the chosen cell line.

  • Insufficient HGF Stimulation: If studying ligand-dependent MET activation, the concentration or duration of HGF stimulation may be inadequate.

  • Poor Antibody Quality: The primary antibody against phospho-MET may be of low quality or used at a suboptimal dilution.

  • Technical Issues with Western Blot: Problems with protein extraction, transfer, or antibody incubation.

Solutions:

  • Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting MET phosphorylation.

  • Optimize HGF Stimulation: Titrate the HGF concentration and stimulation time to achieve robust and reproducible MET phosphorylation.

  • Validate Antibodies: Use a well-validated phospho-MET antibody. Run positive and negative controls to ensure antibody specificity.

  • Control for Western Blotting: Ensure efficient protein transfer by staining the membrane with Ponceau S. Include a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Possible Causes:

  • Cellular Permeability: this compound may have poor cell membrane permeability, leading to lower effective intracellular concentrations.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Off-Target Effects: In cell-based assays, the observed phenotype might be due to off-target effects of the compound, which are not present in a purified biochemical assay.[1]

  • Metabolism of the Compound: The compound may be metabolized by the cells into an inactive form.

Solutions:

  • Assess Cellular Uptake: If possible, use analytical methods to measure the intracellular concentration of this compound.

  • Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases.

  • Profile for Off-Target Effects: Test the compound against a panel of other kinases to assess its selectivity.

  • Evaluate Compound Stability in Media: Incubate this compound in cell culture media for the duration of the experiment and then test its activity in a biochemical assay to check for degradation.

Data Presentation

The following tables provide example quantitative data for known MET kinase inhibitors, which can serve as a reference for expected potency.

Table 1: Biochemical IC50 Values of Select MET Kinase Inhibitors

CompoundMET Kinase IC50 (nM)
Crizotinib4
Cabozantinib5.4
PHA-6657529

Data compiled from various sources for illustrative purposes.[2][3]

Table 2: Cell-Based IC50 Values of Select MET Kinase Inhibitors

CompoundCell LineAssay TypeIC50 (nM)
CrizotinibMKN45 (MET amplified)Proliferation~20
PHA-665752MKN45 (MET amplified)Proliferation~30

Data compiled from various sources for illustrative purposes.[3]

Experimental Protocols

Western Blot for MET Phosphorylation

Objective: To assess the inhibitory effect of this compound on HGF-induced MET phosphorylation in a cellular context.

Materials:

  • Cell line with MET expression (e.g., A549, U-87 MG)

  • Cell culture medium, FBS, and supplements

  • This compound

  • Recombinant Human HGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • HGF Stimulation: Add HGF to a final concentration of 50 ng/mL and incubate for 15 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

In Vitro Kinase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant MET kinase.

Materials:

  • Recombinant human MET kinase

  • Kinase assay buffer

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer.

  • Kinase Reaction: To each well of a 96-well plate, add:

    • Kinase assay buffer

    • This compound or vehicle (DMSO)

    • Recombinant MET kinase

    • Poly(Glu, Tyr) substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT/MTS Assay)

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

  • MET-dependent cancer cell line (e.g., MKN45)

  • Cell culture medium, FBS, and supplements

  • This compound

  • MTT or MTS reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cells for 72 hours at 37°C.

  • Add Reagent: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Read Absorbance: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Visualizations

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds GRB2 GRB2 MET_Receptor->GRB2 Recruits GAB1 GAB1 MET_Receptor->GAB1 Recruits PI3K PI3K MET_Receptor->PI3K Activates STAT3 STAT3 MET_Receptor->STAT3 Activates SOS SOS GRB2->SOS GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion MET_kinase_IN_3 This compound MET_kinase_IN_3->MET_Receptor Inhibits Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Compound Testing cluster_analysis Phase 3: Data Analysis Select_Cell_Line Select MET-dependent cell line Optimize_HGF Optimize HGF stimulation Select_Cell_Line->Optimize_HGF Validate_Antibody Validate p-MET antibody Optimize_HGF->Validate_Antibody Dose_Response Perform dose-response (Western Blot) Validate_Antibody->Dose_Response Calculate_IC50 Calculate IC50 values Dose_Response->Calculate_IC50 Proliferation_Assay Perform proliferation assay (e.g., MTT) Proliferation_Assay->Calculate_IC50 Kinase_Assay Perform in vitro kinase assay Kinase_Assay->Calculate_IC50 Compare_Data Compare biochemical vs. cell-based data Calculate_IC50->Compare_Data Troubleshoot Troubleshoot variability Compare_Data->Troubleshoot Troubleshooting_Logic Start Inconsistent Results Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Compound Check Compound Stability & Handling Start->Check_Compound Check_Protocol Review Assay Protocol Start->Check_Protocol Standardize_Culture Standardize Cell Culture Check_Cells->Standardize_Culture Issue Found Aliquot_Compound Use Fresh Aliquots of Compound Check_Compound->Aliquot_Compound Issue Found Standardize_Assay Standardize Assay Parameters Check_Protocol->Standardize_Assay Issue Found End Reproducible Results Standardize_Culture->End Aliquot_Compound->End Standardize_Assay->End

References

Adjusting MET kinase-IN-3 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of MET kinase-IN-3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: As a starting point, we recommend a concentration range of 10 nM to 1 µM. The reported IC50 for this compound is 9.8 nM in cell-free assays[1]. However, the optimal concentration for your specific cell line and experimental conditions will need to be determined empirically. We advise performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your assay.

Q2: How long should I treat my cells with this compound?

A2: The optimal treatment duration depends on the experimental endpoint.

  • For assessing immediate signaling events: Such as MET phosphorylation, treatment times as short as 15 minutes to 4 hours are often sufficient. The kinetics of MET phosphorylation and dephosphorylation can be rapid[2][3].

  • For assessing downstream pathway inhibition (e.g., p-AKT, p-ERK): A time course of 1, 4, 8, and 24 hours is a good starting point.

  • For assessing phenotypic changes (e.g., cell viability, apoptosis, migration): Longer incubation times of 24, 48, and 72 hours are typically required[4].

We highly recommend performing a time-course experiment to determine the optimal duration for your specific research question. Refer to the detailed protocol for a time-course analysis of MET pathway inhibition.

Q3: I am observing significant cell toxicity even at low concentrations. What could be the cause?

A3: Several factors could contribute to unexpected toxicity:

  • Off-target effects: While this compound is a potent MET inhibitor, high concentrations or prolonged exposure may lead to off-target kinase inhibition. It is crucial to use the lowest effective concentration.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Your cell line may be particularly dependent on MET signaling for survival.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

  • Assay-specific issues: Some "viability" assays measure metabolic activity, which can be affected by kinase inhibitors without necessarily inducing cell death[5]. Consider using an assay that directly measures cell death, such as Annexin V staining or a cytotoxicity assay.

Q4: My results are not consistent. What are the common sources of variability?

A4: Inconsistent results can arise from several sources:

  • Cell culture conditions: Ensure consistent cell passage number, confluency, and media composition.

  • Inhibitor preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.

  • Assay technique: Pipetting accuracy and consistent incubation times are critical.

  • Protein extraction and western blotting: Inconsistent sample handling, loading amounts, or antibody dilutions can lead to variability. Always include appropriate loading controls (e.g., GAPDH, β-actin) and total protein controls when assessing phosphorylation.

Q5: I am not seeing any effect of the inhibitor. What should I do?

A5: If you do not observe the expected effect, consider the following:

  • Confirm MET activation: Ensure that the MET pathway is active in your cell model. You can assess this by checking the basal phosphorylation level of MET. If the basal level is low, you may need to stimulate the cells with its ligand, Hepatocyte Growth Factor (HGF).

  • Verify inhibitor activity: Test the inhibitor in a cell line known to be sensitive to MET inhibition as a positive control.

  • Increase concentration and/or duration: Your initial concentration or treatment time may be insufficient. Perform a dose-response and/or time-course experiment.

  • Check for resistance mechanisms: Prolonged treatment can lead to the development of resistance. This can occur through on-target mutations in the MET kinase domain or activation of bypass signaling pathways[6][7][8][9].

Quantitative Data Summary

ParameterValueCell Line(s)Reference
This compound IC50 9.8 nMCell-free assay[1]
Crizotinib IC50 (for comparison) 11 nMCell-based assay[1]
Cabozantinib IC50 (for comparison) 1.3 nM (c-Met)Cell-free assay[1]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability

This protocol is designed to determine the EC50 of this compound in your cell line of interest.

Materials:

  • This compound

  • Your cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTS, MTT, or a commercial kit)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubate the plate for the desired duration (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the data to the vehicle control and plot the results to determine the EC50 value.

Protocol 2: Time-Course Analysis of MET Pathway Inhibition by Western Blot

This protocol is to determine the optimal duration of this compound treatment for inhibiting MET signaling.

Materials:

  • This compound

  • Your cancer cell line of interest

  • Complete cell culture medium

  • Hepatocyte Growth Factor (HGF), if needed for stimulation

  • 6-well plates

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • If your cells require stimulation to activate the MET pathway, serum-starve the cells overnight and then stimulate with HGF for 15 minutes before adding the inhibitor.

  • Treat the cells with a fixed, effective concentration of this compound (e.g., 2-5 times the EC50 for viability) for different durations (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr). Include a vehicle control for the longest time point.

  • At each time point, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for western blotting by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the time point at which maximal inhibition of MET phosphorylation and its downstream targets is achieved.

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 Recruits PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival STAT3->Proliferation STAT3->Survival MET_IN_3 This compound MET_IN_3->MET Inhibits

Caption: MET Signaling Pathway and the point of inhibition by this compound.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., 72h MTS assay) start->dose_response determine_ec50 Determine EC50 for Viability dose_response->determine_ec50 time_course 2. Time-Course Western Blot (0-24h with 2-5x EC50) determine_ec50->time_course analyze_pathway Analyze p-MET, p-AKT, p-ERK time_course->analyze_pathway phenotypic_assay 3. Phenotypic Assays (e.g., Migration, Apoptosis) analyze_pathway->phenotypic_assay optimal_duration Determine Optimal Treatment Duration phenotypic_assay->optimal_duration end End: Optimized Protocol optimal_duration->end

Caption: Experimental workflow for optimizing this compound treatment duration.

References

Validation & Comparative

Comparative Efficacy of MET Kinase Inhibitors Against Known MET Mutations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of Capmatinib and other prominent MET kinase inhibitors against various MET mutations. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows to facilitate informed decisions in drug discovery and development.

The MET proto-oncogene, encoding the MET receptor tyrosine kinase, is a critical driver in various cancers. Aberrant MET signaling, often triggered by genetic alterations such as point mutations, gene amplification, or exon skipping, can lead to tumor growth, proliferation, and metastasis. Consequently, MET has emerged as a significant therapeutic target. This guide focuses on the efficacy of Capmatinib, a potent and selective MET inhibitor, in comparison to other clinically relevant MET inhibitors like Crizotinib, Tepotinib, and Savolitinib, against a spectrum of known MET mutations.

Overview of MET Kinase Inhibitors

MET tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the enzymatic activity of the MET receptor. These inhibitors can be broadly categorized based on their binding mode and selectivity. Capmatinib, Tepotinib, and Savolitinib are highly selective for MET, whereas Crizotinib is a multi-kinase inhibitor with activity against ALK and ROS1 in addition to MET. Understanding the differential efficacy of these inhibitors against various MET mutations is crucial for predicting clinical response and overcoming resistance.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Capmatinib and its comparators against wild-type MET and various MET mutations. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the drug required to inhibit 50% of the target's activity in either biochemical or cellular assays.

InhibitorTargetIC50 (nM) - Biochemical AssayReference
Capmatinib MET (Wild-Type)0.13[1]
Crizotinib MET (Wild-Type)22.5[2]
Tepotinib MET (Wild-Type)3.0[2]
Savolitinib MET (Wild-Type)2.1[2]

Table 1: Biochemical IC50 Values of MET Inhibitors against Wild-Type MET. This table provides a direct comparison of the biochemical potency of Capmatinib, Crizotinib, Tepotinib, and Savolitinib against the wild-type MET kinase.

InhibitorCell LineMET AlterationIC50 (nM) - Cellular AssayReference
Capmatinib EBC-1MET Amplification2[3]
Capmatinib UW-lung-21MET exon 14 skipping21[3]
Crizotinib TFG-MET fusionMET fusion20.01[4]
Crizotinib NIH3T3MET (Wild-Type)13[5]
Crizotinib NIH3T3MET V1092I19[5]
Crizotinib NIH3T3MET H1094R2[5]
Crizotinib NIH3T3MET M1250T15[5]
Crizotinib NIH3T3MET Y1230C127[5]
Crizotinib NIH3T3MET Y1235D92[5]
Crizotinib NCI-H69MET R988C13[5]
Crizotinib HOP92MET T1010I16[5]

Table 2: Cellular IC50 Values of MET Inhibitors against MET-Altered Cell Lines. This table showcases the cellular potency of Capmatinib and Crizotinib in cancer cell lines harboring specific MET alterations.

MET Signaling Pathway and Inhibition

The MET signaling pathway plays a crucial role in normal cellular processes, including proliferation, survival, and migration. Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several key pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are often dysregulated in cancer. MET inhibitors, like Capmatinib, act by competing with ATP for the binding site in the kinase domain of the MET receptor, thereby blocking its activation and downstream signaling.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binding & Dimerization P P MET Receptor->P Autophosphorylation PI3K PI3K P->PI3K Activation RAS RAS P->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Capmatinib Capmatinib (MET Inhibitor) Capmatinib->MET Receptor Inhibition Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilution Prepare serial dilutions of test inhibitor Plate Addition Add inhibitor, kinase/antibody mix, and tracer to 384-well plate Serial Dilution->Plate Addition Reagent Mix Prepare Kinase/Antibody and Tracer solutions Reagent Mix->Plate Addition Incubation Incubate for 60 min at room temperature Plate Addition->Incubation Plate Reading Read TR-FRET signal Incubation->Plate Reading Data Processing Calculate emission ratio Plate Reading->Data Processing IC50 Determination Plot data and determine IC50 Data Processing->IC50 Determination Cell_Viability_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell Seeding Seed cells in a 96-well plate Inhibitor Treatment Treat with serial dilutions of inhibitor for 72h Cell Seeding->Inhibitor Treatment MTT Addition Add MTT solution and incubate 2-4h Inhibitor Treatment->MTT Addition Solubilization Add solubilization solution MTT Addition->Solubilization Absorbance Reading Read absorbance Solubilization->Absorbance Reading Data Normalization Normalize to control Absorbance Reading->Data Normalization IC50 Calculation Plot dose-response curve and calculate IC50 Data Normalization->IC50 Calculation

References

Validating the On-Target Activity of MET Kinase-IN-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MET Kinase-IN-3 with alternative MET kinase inhibitors, focusing on on-target activity. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction to MET Kinase and its Inhibition

The MET receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the MET signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][3] MET kinase inhibitors are small molecules designed to block the kinase activity of the MET receptor, thereby inhibiting downstream signaling and suppressing tumor growth.

This compound is a potent and orally active inhibitor of MET kinase with a reported IC50 of 9.8 nM. This guide will compare its activity with other well-characterized MET kinase inhibitors: Crizotinib, Cabozantinib, Savolitinib, and Tepotinib.

Comparative On-Target Activity

The on-target activity of MET kinase inhibitors is primarily assessed by their ability to inhibit MET kinase phosphorylation and downstream signaling pathways, as well as their anti-proliferative effects in MET-dependent cancer cell lines.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific target. The table below summarizes the reported IC50 values of this compound and its alternatives against MET kinase.

CompoundMET Kinase IC50 (nM)
This compound 9.8
Crizotinib11
Cabozantinib1.3
Savolitinib3.7
Tepotinib1.7 - 4

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Downstream Signaling Inhibition

Effective MET kinase inhibition should lead to a reduction in the phosphorylation of key downstream signaling proteins, primarily those in the PI3K/AKT and RAS/MAPK pathways. Western blot analysis is a standard method to assess the phosphorylation status of these proteins.

While specific data for this compound's effect on downstream signaling is not yet publicly available, a typical experiment would involve treating MET-dependent cancer cells with the inhibitor and observing a dose-dependent decrease in the phosphorylation of MET (p-MET), AKT (p-AKT), and ERK (p-ERK).

Anti-proliferative Activity

The ultimate goal of a MET kinase inhibitor is to suppress the growth of cancer cells that rely on MET signaling. The anti-proliferative activity is typically measured by cell viability assays, such as the MTT or MTS assay, to determine the IC50 value in different cancer cell lines.

Data on the broad-spectrum antiproliferative activity of this compound against various cancer cell lines is emerging. For a direct comparison, it is essential to evaluate its IC50 values in well-established MET-amplified or MET-mutant cancer cell lines and compare them to the known activities of alternative inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are detailed protocols for the key experiments cited in this guide.

MET Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • MET Kinase (recombinant)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • This compound or alternative inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor in kinase buffer.

  • In a multi-well plate, add the inhibitor solution.

  • Add the MET kinase and substrate mixture to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curve.

Western Blot for Phosphorylated Proteins (p-MET, p-AKT, p-ERK)

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.

Materials:

  • MET-dependent cancer cell line (e.g., EBC-1, SNU-5)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of the MET inhibitor for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify band intensities.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line

  • 96-well plates

  • Complete cell culture medium

  • MET inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of the MET inhibitor for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

MET Signaling Pathway

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: Simplified MET signaling pathway.

Experimental Workflow for On-Target Activity Validation

Experimental_Workflow Start Start Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Cell_Culture Culture MET-dependent Cancer Cells Start->Cell_Culture Data_Analysis Data Analysis and IC50 Calculation Kinase_Assay->Data_Analysis Treatment Treat with This compound Cell_Culture->Treatment Western_Blot Western Blot for p-MET, p-AKT, p-ERK Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for validating on-target activity.

References

A Comparative Guide to MET Kinase Inhibitors: Type I vs. Type II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase is a well-validated target in oncology. Dysregulation of the MET signaling pathway, through amplification, mutation, or overexpression, is a key driver in various cancers. This guide provides a detailed comparison of the two major classes of ATP-competitive MET inhibitors: Type I and Type II. While a specific compound designated "MET kinase-IN-3" was part of the initial query, a comprehensive search of publicly available scientific literature and databases did not yield any specific data for a molecule with this name. Therefore, this guide will focus on the established and well-characterized Type I and Type II MET inhibitors, providing a framework for evaluating novel agents. We present a comparative analysis of their mechanism of action, biochemical and cellular activity, and the experimental protocols used for their characterization.

Introduction to MET Kinase and Its Signaling Pathway

The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and undergoes autophosphorylation, activating downstream signaling cascades.[1][2][3][4] These pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways, are crucial for cell proliferation, survival, migration, and invasion.[5][6] In cancer, aberrant MET activation leads to uncontrolled cell growth and metastasis.[2]

Diagram of the MET Signaling Pathway:

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binding & Dimerization P1 P MET->P1 Autophosphorylation P2 P MET->P2 P3 P MET->P3 P4 P MET->P4 GAB1 GAB1 P1->GAB1 Recruitment GRB2 GRB2 P2->GRB2 Recruitment STAT3 STAT3 P3->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3->Proliferation Inhibitor_Binding cluster_type1 Type I Inhibitor cluster_type2 Type II Inhibitor MET_active MET Kinase (Active, DFG-in) TypeI Type I Inhibitor ATP_site1 ATP Binding Site TypeI->ATP_site1 Binds MET_inactive MET Kinase (Inactive, DFG-out) TypeII Type II Inhibitor ATP_site2 ATP Binding Site TypeII->ATP_site2 Binds Hydrophobic_pocket Allosteric Pocket TypeII->Hydrophobic_pocket Binds Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MET Kinase - Eu-labeled Antibody - Fluorescent Tracer - Test Inhibitor Dilutions start->prepare_reagents add_inhibitor Add Test Inhibitor to Assay Plate prepare_reagents->add_inhibitor add_kinase_ab Add Kinase/Antibody Mixture add_inhibitor->add_kinase_ab add_tracer Add Fluorescent Tracer add_kinase_ab->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read_plate Read Plate (FRET Signal) incubate->read_plate analyze_data Analyze Data (IC₅₀ determination) read_plate->analyze_data end End analyze_data->end

References

Navigating Resistance: A Comparative Guide to MET Kinase Inhibitor Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted therapies remains a critical challenge in oncology. For cancers driven by the MET proto-oncogene, which encodes the MET receptor tyrosine kinase, understanding the cross-resistance profiles of different inhibitors is paramount for developing effective treatment strategies. This guide provides a comparative overview of the cross-resistance profiles of established MET kinase inhibitors, offering a framework for the evaluation of novel compounds such as MET kinase-IN-3. We present key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Understanding MET Kinase Inhibitors and Resistance

MET kinase inhibitors are broadly classified based on their binding mode to the kinase domain. The two primary types are Type I and Type II inhibitors.

  • Type I inhibitors bind to the active "DFG-in" conformation of the MET kinase. These are further subdivided into Type Ia (e.g., crizotinib) and Type Ib (e.g., capmatinib, savolitinib) based on their interaction with the solvent front.[1][2]

  • Type II inhibitors bind to the inactive "DFG-out" conformation, often targeting an adjacent allosteric pocket.[1][2] Examples include cabozantinib and merestinib.

Acquired resistance to MET inhibitors frequently arises from secondary mutations within the MET kinase domain.[3][4] These mutations can interfere with drug binding, leading to a loss of efficacy. Notably, the type of inhibitor used can influence the spectrum of resistance mutations that emerge.[3][5]

Comparative Cross-Resistance Profiles of MET Inhibitors

The sensitivity of different MET kinase inhibitors to various MET mutations is a key factor in their clinical utility. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative Type I and Type II inhibitors against several clinically relevant MET mutations. Lower IC50 values indicate greater potency.

MET Mutation Crizotinib (Type Ia) Capmatinib (Type Ib) Savolitinib (Type Ib) Cabozantinib (Type II) Glesatinib (Type II) Merestinib (Type II)
Wild-Type (WT) SensitiveSensitiveSensitiveSensitiveSensitiveSensitive
D1228 Mutations Moderately to Strongly ResistantStrongly ResistantStrongly ResistantSensitiveSensitiveSensitive
Y1230 Mutations Moderately to Strongly ResistantStrongly ResistantStrongly ResistantSensitiveSensitiveSensitive
L1195V SensitiveStrongly SensitiveStrongly SensitiveModerately to Strongly ResistantModerately ResistantN/A
F1200I N/AN/AN/AResistantN/AN/A
G1163R Slightly to Moderately ResistantStrongly SensitiveStrongly SensitiveModerately ResistantModerately ResistantN/A

Data synthesized from multiple preclinical studies.[1][3][5] "N/A" indicates data not available in the provided search results.

This data highlights a crucial pattern: mutations conferring resistance to Type I inhibitors often remain sensitive to Type II inhibitors, and vice versa.[5] For instance, mutations at the D1228 and Y1230 residues, which are common sites of resistance to Type I inhibitors, do not significantly impact the activity of Type II inhibitors.[3][5] Conversely, mutations like L1195V can induce resistance to Type II inhibitors while remaining sensitive to Type I agents.[1][5]

Experimental Protocols for Determining Cross-Resistance

The data presented above is typically generated through a series of well-established experimental protocols designed to assess inhibitor potency and resistance mechanisms.

Cell Line Mutagenesis and Selection of Resistant Clones

This method is used to identify potential resistance mutations that arise in response to inhibitor treatment.

  • Cell Culture: A suitable cell line, often Ba/F3 cells engineered to express a TPR-MET fusion protein, is used. These cells are dependent on MET signaling for survival and proliferation.

  • Mutagenesis: The cells are treated with a mutagen, such as N-ethyl-N-nitrosourea (ENU), to induce random mutations in the MET kinase domain.

  • Inhibitor Selection: The mutagenized cell population is then cultured in the presence of a MET kinase inhibitor at a concentration that inhibits the growth of non-mutated cells.

  • Isolation of Resistant Clones: Only cells that have acquired a resistance-conferring mutation will be able to proliferate. These resistant colonies are then isolated and expanded.

  • Sequencing: The MET kinase domain of the resistant clones is sequenced to identify the specific mutations responsible for resistance.[3]

Cell Viability and IC50 Determination Assays

Once resistant cell lines are established, cell viability assays are performed to quantify the degree of resistance.

  • Cell Plating: Cells (both wild-type and mutant) are seeded in 96-well plates.

  • Drug Treatment: The cells are treated with a range of concentrations of the MET kinase inhibitor.

  • Incubation: The plates are incubated for a set period, typically 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS assay. In this assay, a tetrazolium salt is converted by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%, is calculated from the dose-response curves.[3]

Immunoblotting

Immunoblotting (or Western blotting) is used to assess the phosphorylation status of MET and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action and the impact of resistance mutations.

  • Cell Lysis: Cells are treated with the inhibitor and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated MET (p-MET), total MET, and downstream signaling proteins like AKT and ERK. Subsequently, the membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP) that allows for detection.

  • Detection: The signal is visualized using a chemiluminescent substrate, and the protein bands are quantified.

Visualizing the MET Signaling Pathway and Experimental Workflow

To further clarify the biological context and experimental procedures, the following diagrams are provided.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors HGF HGF (Ligand) MET MET Receptor HGF->MET Binding & Dimerization GAB1 GAB1 MET->GAB1 Phosphorylation GRB2 GRB2 MET->GRB2 Phosphorylation STAT3 STAT3 MET->STAT3 Phosphorylation PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Type_I_Inhibitor Type I Inhibitor Type_I_Inhibitor->MET Type_II_Inhibitor Type II Inhibitor Type_II_Inhibitor->MET Cross_Resistance_Workflow cluster_workflow Experimental Workflow for Cross-Resistance Profiling Start Start Cell_Line MET-Dependent Cell Line (e.g., TPR-MET Ba/F3) Start->Cell_Line Mutagenesis Induce Random Mutations (e.g., with ENU) Cell_Line->Mutagenesis Selection Culture with MET Inhibitor (e.g., this compound) Mutagenesis->Selection Isolate Isolate and Expand Resistant Colonies Selection->Isolate Sequence Sequence MET Kinase Domain to Identify Mutations Isolate->Sequence Viability_Assay Perform Cell Viability Assays (e.g., MTS) Sequence->Viability_Assay IC50 Determine IC50 Values for a Panel of MET Inhibitors Viability_Assay->IC50 Compare Compare IC50s of Mutant vs. WT to Determine Cross-Resistance IC50->Compare End End Compare->End

References

A Comparative Guide to Structural Analogues of MET Kinase-IN-3 and Their Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a critical regulator of a multitude of cellular processes, and its aberrant activation is a known driver in the progression of various cancers. This has established MET as a key target for the development of novel cancer therapeutics. MET kinase-IN-3, a potent inhibitor with a 1,6-naphthyridinone scaffold, has emerged as a significant chemical probe for studying MET signaling. This guide provides a comparative analysis of this compound and its structural analogues, presenting their biological activities and the experimental context for their evaluation.

Comparative Analysis of MET Kinase Inhibitory Activity

A series of structural analogues of this compound (designated as compound 8 in the cited literature) were synthesized and evaluated for their inhibitory activity against MET and VEGFR-2 kinases. The core scaffold, a 1,6-naphthyridinone, was systematically modified to explore the structure-activity relationship (SAR). The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) for this compound and its key analogues.[1]

Compound IDModifications from this compound (Compound 8)MET IC50 (nM)[1]VEGFR-2 IC50 (nM)[1]
8 (this compound) -9.8>10000
9a Replacement of the 4-fluorophenyl group with a phenyl group.15.6>10000
9b Replacement of the 4-fluorophenyl group with a 4-chlorophenyl group.11.2>10000
9c Replacement of the 4-fluorophenyl group with a 4-methoxyphenyl group.25.3>10000
9g Replacement of the 3-chloro-2-aminopyridin-4-yloxy moiety with a 2-aminopyridin-4-yloxy moiety.9.8>10000
23a Derivatization of the N(1) amine group of 9g with a 2-(dimethylamino)ethyl group.7.1>10000
23g Derivatization of the N(1) amine group of 9g with a 2-morpholinoethyl group.7.1>10000

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of MET kinase inhibitors.

In Vitro MET Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the enzymatic activity of purified MET kinase in a cell-free system. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

Materials:

  • Recombinant human MET kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white opaque assay plates

Procedure:

  • Prepare a reaction mixture containing MET kinase and the kinase substrate in the kinase buffer.

  • Add the test compound at various concentrations to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based MET Phosphorylation Assay

This assay measures the ability of a compound to inhibit MET autophosphorylation in a cellular context.

Principle: In many cancer cell lines, MET is constitutively active due to overexpression or mutation, leading to its autophosphorylation. This assay quantifies the level of phosphorylated MET in cells treated with an inhibitor.

Materials:

  • Human cancer cell line with high MET expression (e.g., MKN45 gastric cancer cells)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (containing detergents and phosphatase inhibitors)

  • Assay kits for detecting phosphorylated MET (e.g., ELISA, AlphaScreen)

  • 96-well or 384-well clear-bottom assay plates

Procedure:

  • Seed the cells in the assay plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Lyse the cells by adding lysis buffer to each well.

  • Quantify the amount of phosphorylated MET in the cell lysates using a detection method such as a sandwich ELISA or AlphaScreen. This typically involves capturing total MET protein and then detecting the phosphorylated form with a specific antibody.

  • Normalize the phosphorylated MET signal to the total MET protein or total protein content.

  • Calculate the percent inhibition of MET phosphorylation for each compound concentration and determine the IC50 value.

Visualizing Key Pathways and Processes

MET Signaling Pathway

The following diagram illustrates the canonical MET signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This pathway plays a crucial role in cell proliferation, survival, and motility.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor Sema PSI IPT HGF->MET_Receptor:f0 Binding & Dimerization P_MET p-MET (Dimer) MET_Receptor:f0->P_MET Autophosphorylation GAB1 GAB1 P_MET->GAB1 GRB2 GRB2 P_MET->GRB2 STAT3 STAT3 P_MET->STAT3 PI3K PI3K GAB1->PI3K Motility Motility GAB1->Motility SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival STAT3->Proliferation

Caption: Simplified MET signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the general workflow for an in vitro luminescence-based kinase inhibition assay.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Kinase, Substrate, ATP, and Buffers Add_Kinase_Substrate Add Kinase and Substrate to Wells Prepare_Reagents->Add_Kinase_Substrate Compound_Plating Plate Test Compounds (Serial Dilutions) Compound_Plating->Add_Kinase_Substrate Initiate_Reaction Add ATP to Initiate Kinase Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate at Room Temp (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Depletes ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate at Room Temp (e.g., 40 min) Stop_Reaction->Incubate_2 Develop_Signal Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) Incubate_2->Develop_Signal Incubate_3 Incubate at Room Temp (e.g., 30 min) Develop_Signal->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Generate Dose-Response Curve and Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: In vitro kinase inhibition assay workflow.

References

Independent validation of MET kinase-IN-3's potency

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Validation of MET Kinase Inhibitor Potency: A Comparative Guide

Introduction

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical signaling protein involved in cell proliferation, migration, and survival.[1] Dysregulation of the MET signaling pathway, through mutations, amplification, or overexpression, is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1][2] This guide provides an independent validation and comparison of the potency of several prominent MET kinase inhibitors. While information on "MET kinase-IN-3" was not publicly available, this document compares other well-characterized inhibitors: Crizotinib, Capmatinib, and Tepotinib. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform their work.

Comparative Potency of MET Kinase Inhibitors

The potency of a kinase inhibitor is commonly measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value signifies a higher potency.

InhibitorIC50 (nM)Cell-Based IC50 (nM)Notes
Capmatinib 0.13 - 0.6[3][4]0.3 - 0.7[3]Highly potent and selective MET inhibitor.[3][5]
Tepotinib 1.7 - 4[5][6][7]5.4 - 9[6][7][8]Potent and highly selective c-Met inhibitor.[7]
Crizotinib 22.5[4]11 (c-Met), 24 (ALK)[9]Multi-targeted inhibitor of MET, ALK, and ROS1.[10][11]

Experimental Protocols

Determination of Kinase Inhibitor IC50 Values (General Protocol)

The following is a generalized protocol for determining the IC50 value of a kinase inhibitor. Specific details may vary based on the assay format and reagents used.

1. Materials and Reagents:

  • Recombinant MET kinase

  • Kinase buffer (e.g., containing MgCl2, MnCl2, DTT)[12]

  • ATP[13]

  • Substrate peptide[13]

  • Test inhibitor (dissolved in DMSO)[14]

  • Detection reagent (e.g., fluorescent or luminescent)[12]

  • 384-well plates[14]

  • Microplate reader[14]

2. Assay Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 12-point titration with a 3-fold dilution scheme.[13]

  • Add the diluted inhibitor to the wells of a 384-well plate. Include "no inhibitor" controls.[13]

  • Add the MET kinase and substrate peptide solution to each well and incubate for a specified time (e.g., 10 minutes at 25°C).[12]

  • Initiate the kinase reaction by adding ATP to each well.[13]

  • Allow the reaction to proceed for a set time (e.g., 60-90 minutes at 25°C).[12][15]

  • Stop the reaction and add the detection reagent.[12]

  • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.[14]

3. Data Analysis:

  • Subtract the background signal from all readings.[13]

  • Normalize the data to the "no inhibitor" control to determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Visualizations

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth, survival, and motility.[16][17]

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation Inhibitor MET Inhibitor (e.g., Capmatinib) Inhibitor->MET

Caption: Simplified MET signaling pathway and the point of intervention for MET inhibitors.

Experimental Workflow for Kinase Inhibitor Potency Assay

The determination of an inhibitor's IC50 value follows a structured experimental workflow, from reagent preparation to data analysis, to ensure accurate and reproducible results.

IC50_Workflow Prep Reagent Preparation (Inhibitor Dilution, Kinase, Substrate, ATP) Plate Assay Plating (Addition of reagents to 384-well plate) Prep->Plate Incubate Incubation (Kinase reaction) Plate->Incubate Detect Signal Detection (Microplate Reader) Incubate->Detect Analyze Data Analysis (Normalization and Curve Fitting) Detect->Analyze IC50 IC50 Determination Analyze->IC50

References

Safety Operating Guide

Proper Disposal of MET Kinase-IN-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of MET kinase-IN-3, a potent and orally active c-Met inhibitor used in cancer research. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potent, potentially hazardous substance. The following procedures are based on best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and tyrosine kinase inhibitors.

Summary of Key Disposal Principles

Due to the lack of specific quantitative data for this compound, a comparative data table is not applicable. However, the principles for handling potent compounds are universal. All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.

Waste StreamRecommended Disposal Method
Unused/Expired this compound Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips, gloves) Place in a designated, sealed, and clearly labeled hazardous waste container.
Solutions containing this compound Collect in a sealed, properly labeled, and leak-proof hazardous waste container.

Step-by-Step Disposal Protocol

Researchers must follow these steps to ensure the safe disposal of this compound and associated waste:

  • Segregation: At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes unused compounds, solutions, and contaminated consumables.

  • Containment:

    • Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container. The container should be clearly labeled "Hazardous Waste" and list "this compound" as a component.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.

  • Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components in the waste stream. The date of accumulation should also be noted.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of the cleaning materials as hazardous waste.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this waste through standard municipal channels.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_final Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_labware Contaminated Labware? start->is_labware solid_container Sealable Hazardous Waste Container is_solid->solid_container Yes liquid_container Leak-Proof Hazardous Waste Container is_liquid->liquid_container Yes labware_container Designated Sharps or Solid Waste Container is_labware->labware_container Yes labeling Label Container with 'Hazardous Waste' & Contents solid_container->labeling liquid_container->labeling labware_container->labeling storage Store in Satellite Accumulation Area labeling->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup

Disposal workflow for this compound.

Context: The c-MET Signaling Pathway

This compound is an inhibitor of the c-MET receptor tyrosine kinase. Understanding the pathway it targets provides context for its biological significance and the importance of proper handling. The diagram below provides a simplified overview of the c-MET signaling pathway, which is often dysregulated in cancer.

Simplified c-MET Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds & Activates PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK STAT STAT Pathway cMET->STAT Inhibitor This compound Inhibitor->cMET Inhibits Response Proliferation, Survival, Invasion, Angiogenesis PI3K_AKT->Response RAS_MAPK->Response STAT->Response

Simplified c-MET signaling pathway.

By adhering to these disposal procedures, laboratories can maintain a safe working environment and ensure compliance with environmental regulations.

Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of MET Kinase-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe laboratory use of MET kinase-IN-3, a potent tyrosine kinase inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent, research-grade kinase inhibitors.

Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination. - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Waste Pickup: Follow your institution's guidelines for the disposal of chemical and cytotoxic waste.

Experimental Protocol: General Kinase Assay

While a specific protocol for this compound was not found, a general in vitro kinase assay protocol serves as a useful template.

Objective: To determine the inhibitory activity of this compound against its target kinase.

Materials:

  • Recombinant MET kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., a peptide or protein that is a known MET kinase substrate)

  • This compound (dissolved in a suitable solvent, typically DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase buffer, the recombinant MET kinase, and the substrate.

  • Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader to measure the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of a potent research compound like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receipt Receipt & Inspection Storage Secure Storage Receipt->Storage Weighing Weighing in Fume Hood Storage->Weighing Solubilization Solubilization Weighing->Solubilization Assay In Vitro / In Vivo Assay Solubilization->Assay Decontamination Decontaminate Equipment Assay->Decontamination Waste_Segregation Segregate Waste Assay->Waste_Segregation Disposal Hazardous Waste Disposal Decontamination->Disposal Waste_Segregation->Disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.